BAM 15
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJBRZAJRPPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of BAM15 in Mitochondrial Uncoupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAM15 is a novel small molecule mitochondrial protonophore that has garnered significant attention for its potent and selective mitochondrial uncoupling activity. Unlike classical uncouplers, BAM15 exhibits a favorable safety profile, making it a promising therapeutic candidate for a range of metabolic disorders, including obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the core mechanism of action of BAM15, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Protonophoric Shuttle
BAM15 functions as a protonophore, a lipophilic molecule that can bind to protons and transport them across the inner mitochondrial membrane (IMM), dissipating the proton motive force.[1][2][3][4] This uncouples the process of oxidative phosphorylation from ATP synthesis.[1]
The core mechanism can be summarized in the following steps:
-
Protonation in the Intermembrane Space (IMS): The IMS has a higher proton concentration (lower pH) due to the action of the electron transport chain (ETC). In this acidic environment, BAM15 becomes protonated.
-
Translocation across the IMM: The protonated, neutral form of BAM15 diffuses across the lipid bilayer of the IMM into the mitochondrial matrix.
-
Deprotonation in the Matrix: The mitochondrial matrix has a lower proton concentration (higher pH). Here, BAM15 releases its proton, contributing to the dissipation of the proton gradient.
-
Return to the IMS: The anionic form of BAM15 then returns to the IMS to repeat the cycle.
This continuous shuttling of protons bypasses ATP synthase, leading to an increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient. The energy that would have been used for ATP synthesis is instead dissipated as heat.
Signaling Pathways and Downstream Effects
The primary molecular consequence of BAM15-mediated mitochondrial uncoupling is a decrease in the cellular ATP/ADP ratio. This energy deficit activates key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.
AMPK Activation
Activation of AMPK is a central event in the cellular response to BAM15. Phosphorylation of AMPK at threonine 172 (p-AMPKT172) initiates a cascade of downstream effects aimed at restoring cellular energy homeostasis.
Downstream Metabolic Effects
Activated AMPK phosphorylates numerous downstream targets, leading to:
-
Enhanced Glucose Uptake: AMPK phosphorylates AS160, which in turn promotes the translocation of GLUT4 transporters to the plasma membrane, increasing glucose uptake into cells.
-
Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of fatty acid transport into the mitochondria, thereby increasing fatty acid oxidation.
-
Mitochondrial Biogenesis: BAM15 has been shown to enhance the activity of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and characteristics of BAM15.
Table 1: In Vitro Efficacy of BAM15
| Parameter | Value | Cell Line | Reference |
| EC50 (Mitochondrial Respiration) | 270 nM | L6 myoblasts | |
| EC50 (Mitochondrial Uncoupling) | 1.5 µM | Rat L6 myoblasts | |
| Maximal Respiration vs. FCCP | Higher | L6 myoblasts, various cell lines | |
| Cytotoxicity (Caspase 3/7 Activity) | No significant activity up to 40 µM | C2C12 myotubes | |
| Plasma Membrane Depolarization | None | L6 myoblasts |
Table 2: Comparison of BAM15 and FCCP on Mitochondrial Respiration
| Feature | BAM15 | FCCP | Reference |
| Maximal Respiration Rate | Sustained high rate over a broad concentration range | Narrow effective concentration range before inhibition | |
| Toxicity | Lower cytotoxicity | Higher cytotoxicity at concentrations above optimal | |
| Off-Target Effects | Does not depolarize the plasma membrane | Can depolarize the plasma membrane | |
| Mitochondrial Respiratory Half-life | Extended | Shorter |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function. A typical mitochondrial stress test protocol involves the sequential injection of mitochondrial inhibitors and uncouplers.
Protocol:
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with XF assay medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF96 analyzer.
-
Sequential Injections:
-
Baseline: Measure the basal oxygen consumption rate (OCR).
-
Port A: Inject Oligomycin (1-2.5 µM final concentration) to inhibit ATP synthase and measure ATP-linked respiration.
-
Port B: Inject a titrated concentration of BAM15 or FCCP to induce maximal respiration.
-
Port C: Inject a mixture of Rotenone (Complex I inhibitor, 0.5 µM) and Antimycin A (Complex III inhibitor, 0.5 µM) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate parameters such as basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (TMRM Assay)
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Protocol:
-
Cell Culture: Grow cells (e.g., L6 myoblasts) on glass-bottom dishes or in a 96-well plate.
-
TMRM Staining: Incubate cells with 125 nM TMRM for 30 minutes at 37°C.
-
Treatment: Treat the cells with desired concentrations of BAM15 or a vehicle control for a specified duration (e.g., 10 minutes).
-
Imaging/Flow Cytometry:
-
Microscopy: Acquire fluorescent images to visualize the change in mitochondrial fluorescence.
-
Flow Cytometry: Analyze the cell population for a shift in fluorescence intensity, indicating mitochondrial depolarization.
-
Cytotoxicity Assessment (Caspase-3/7 Activity Assay)
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate-based assay.
Protocol:
-
Cell Treatment: Seed cells (e.g., C2C12 myoblasts) in a 96-well plate and treat with various concentrations of BAM15, a positive control (e.g., DNP, FCCP, or staurosporine), and a vehicle control for a specified period (e.g., 16 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspase-3/7 in a buffer that promotes cell lysis.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.
Logical Relationships and Summary
The mechanism of BAM15 action is a logical cascade of events, from its direct physical interaction with the inner mitochondrial membrane to the systemic metabolic changes it induces.
Conclusion
BAM15 represents a significant advancement in the field of mitochondrial uncouplers. Its ability to potently and safely uncouple mitochondria, leading to the activation of the master metabolic regulator AMPK, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further investigate and harness the unique properties of BAM15 for the treatment of metabolic diseases. The superior safety and efficacy profile of BAM15 compared to older-generation uncouplers positions it as a highly promising candidate for clinical development.
References
- 1. BAM15, a Mitochondrial Uncoupling Agent, Attenuates Inflammation in the LPS Injection Mouse Model: An Adjunctive Anti-Inflammation on Macrophages and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
The Mitochondrial Uncoupler BAM15: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAM15 is a novel small molecule mitochondrial protonophore uncoupler that has garnered significant attention for its potential therapeutic applications in metabolic diseases, including obesity, insulin (B600854) resistance, and nonalcoholic fatty liver disease (NAFLD). Unlike previous generations of mitochondrial uncouplers, BAM15 exhibits a favorable safety profile, demonstrating efficacy without inducing hyperthermia or altering food intake in preclinical models.[1] This document provides a comprehensive technical overview of BAM15, detailing its chemical structure, a step-by-step synthesis protocol, and its core mechanism of action. Quantitative data are presented for clarity, and key processes are visualized through pathway and workflow diagrams to facilitate understanding.
Chemical Structure and Properties
BAM15 is structurally characterized by a central[2][3][4]oxadiazolo[3,4-b]pyrazine core symmetrically substituted with two 2-fluorophenylamino groups.[5] This specific arrangement confers its ability to function as a protonophore, shuttling protons across the inner mitochondrial membrane.
Table 1: Physicochemical Properties of BAM15
| Property | Value | Reference(s) |
| IUPAC Name | N⁵,N⁶-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
| CAS Number | 210302-17-3 | |
| Molecular Formula | C₁₆H₁₀F₂N₆O | |
| Molecular Weight | 340.29 g/mol | |
| Appearance | White to off-white or bright yellow solid powder | |
| SMILES | FC1=CC=CC=C1NC2=NC3=NON=C3N=C2NC4=C(C=CC=C4)F | |
| InChI Key | OEGJBRZAJRPPHL-UHFFFAOYSA-N |
Table 2: Solubility Data for BAM15
| Solvent | Concentration | Reference(s) |
| DMSO | ≥ 16.67 mg/mL (≥ 48.98 mM) | |
| DMF | ~20 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Water | Insoluble |
Synthesis of BAM15
The synthesis of BAM15 is a two-step process starting from commercially available precursors. The key steps involve the formation of a dichlorinated heterocyclic intermediate, followed by a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine
The synthesis begins with the reaction of diaminofurazan (also known as 3,4-diaminofurazan) and oxalic acid in an acidic aqueous solution. The resulting dihydroxy intermediate is then chlorinated to yield the key precursor, 5,6-dichloro-oxadiazolo[3,4-b]pyrazine.
Step 2: Synthesis of BAM15 (N⁵,N⁶-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine)
The dichlorinated intermediate from Step 1 undergoes a nucleophilic substitution reaction with 2-fluoroaniline (B146934). In this reaction, the amine groups of two 2-fluoroaniline molecules displace the two chlorine atoms on the pyrazine (B50134) ring to form the final product, BAM15.
Mechanism of Action and Signaling Pathway
BAM15 functions as a mitochondrial protonophore uncoupler. It transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of nutrient oxidation from ATP synthesis leads to an increase in mitochondrial respiration and a higher rate of caloric expenditure as the cell attempts to compensate for the reduced efficiency of ATP production.
The decrease in ATP levels and corresponding increase in AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK initiates downstream signaling cascades that promote catabolic processes, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes, thereby improving metabolic health.
Quantitative Biological Activity
The efficacy of BAM15 as a mitochondrial uncoupler has been quantified in various cell-based assays. The most common metric is the EC₅₀, which represents the concentration of the compound that elicits a half-maximal response in oxygen consumption rate (OCR).
Table 3: In Vitro Efficacy of BAM15
| Assay Parameter | Cell Line | Value | Reference(s) |
| EC₅₀ (Uncoupling) | L6 Myoblasts | 270 nM | |
| EC₅₀ (Uncoupling) | L6 Myoblasts | 190 nM |
Experimental Protocols
General Synthesis of BAM15
This protocol is adapted from the supplementary information of related publications and provides a general methodology.
-
Preparation of Intermediate (7): Diaminofurazan (1 equivalent) and oxalic acid (1 equivalent) are refluxed in a 10% aqueous HCl solution. After cooling, the resulting solid is filtered and dried. This intermediate is then treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) and heated to produce 5,6-dichloro-oxadiazolo[3,4-b]pyrazine (7).
-
Synthesis of BAM15: The dichloro-intermediate 7 (1 equivalent) is dissolved in tetrahydrofuran (B95107) (THF). To this solution, 2-fluoroaniline (2.2 equivalents) is added. The reaction mixture is heated to reflux and stirred overnight.
-
Purification: After cooling to room temperature, the reaction mixture is filtered to remove the 2-fluoroaniline hydrochloride precipitate. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by crystallization, typically from a solvent like THF or by column chromatography, to yield BAM15 as a bright yellow solid.
Oxygen Consumption Rate (OCR) Assay Protocol
This protocol outlines the general steps for determining mitochondrial uncoupling activity in vitro.
-
Cell Culture: L6 myoblast cells are seeded into specialized microplates (e.g., Seahorse XF plates) and allowed to adhere and grow to a confluent monolayer.
-
Compound Preparation: A stock solution of BAM15 is prepared in DMSO. This stock is then serially diluted in assay medium to create a range of desired final concentrations.
-
Assay Execution: The cell culture medium is replaced with the assay medium. The microplate is placed into a real-time cell metabolic analyzer (e.g., Seahorse XF Analyzer). Baseline OCR measurements are recorded.
-
Compound Injection: The various concentrations of BAM15 are sequentially injected into the wells. OCR is measured continuously after each injection to determine the dose-dependent effect on cellular respiration.
-
Data Analysis: The OCR data is analyzed to generate a dose-response curve. The EC₅₀ value is calculated from this curve, representing the concentration of BAM15 that stimulates 50% of the maximal uncoupled respiration.
Conclusion
BAM15 is a potent and selective mitochondrial uncoupler with a well-defined chemical structure and a straightforward synthetic pathway. Its mechanism of action, centered on the dissipation of the mitochondrial proton gradient and subsequent activation of the AMPK pathway, makes it a highly promising candidate for the treatment of metabolic disorders. The provided data and protocols offer a foundational resource for researchers and professionals engaged in the study and development of novel metabolic therapeutics.
References
- 1. debuglies.com [debuglies.com]
- 2. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BAM15: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The rising prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), presents a significant global health challenge.[1] Mitochondrial dysfunction is increasingly recognized as a key pathophysiological driver of these conditions. This has spurred interest in therapeutic strategies that target mitochondria to improve metabolic homeostasis. BAM15, a novel small molecule mitochondrial uncoupler, has emerged as a promising therapeutic agent with a distinct mechanism of action and a favorable preclinical safety profile.[2][3] This technical guide provides a comprehensive overview of BAM15, including its core mechanism, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
BAM15 is a potent and selective mitochondrial protonophore uncoupler.[2][3] It functions by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a compensatory increase in the rate of electron transport chain activity and oxygen consumption to maintain the proton-motive force. The net effect is an increase in cellular respiration and energy expenditure, with the excess energy dissipated as heat.
Unlike first-generation mitochondrial uncouplers such as 2,4-dinitrophenol (B41442) (DNP), BAM15 exhibits a wider therapeutic window and a more favorable safety profile. It does not significantly affect the plasma membrane potential and shows lower cytotoxicity. A key downstream effector of BAM15's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The reduction in cellular ATP levels by BAM15 leads to an increase in the AMP:ATP ratio, which allosterically activates AMPK. Activated AMPK, in turn, phosphorylates downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes that consume ATP, like lipogenesis.
Signaling Pathway of BAM15-Mediated Metabolic Regulation
Caption: BAM15 dissipates the mitochondrial proton gradient, leading to AMPK activation and metabolic benefits.
Quantitative Preclinical Data
In Vitro Potency and Pharmacokinetics
BAM15 demonstrates potent mitochondrial uncoupling activity in various cell lines and has favorable pharmacokinetic properties in preclinical models.
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (Mitochondrial Respiration) | 1.4 µM | C2C12 myotubes | |
| EC50 (Mitochondrial Respiration) | 270 nM | L6 myoblast mitochondria | |
| IC50 (Vasorelaxation) | Comparable to CCCP and niclosamide | Rat mesenteric arteries | |
| IC50 (Cell Viability) | 27.07 µM | Vero cells | |
| Oral Bioavailability | 67% | C57BL/6J mice | |
| Peak Plasma Concentration (Cmax) | 8.2 µM (10 mg/kg p.o.) | C57BL/6J mice | |
| Time to Peak Concentration (Tmax) | 0.25 hours (10 mg/kg i.p.) | Mice | |
| Half-life (t1/2) | 1.7 hours (p.o.) | C57BL/6J mice |
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
BAM15 treatment in mice fed a high-fat diet demonstrates significant effects on body weight, adiposity, and glucose metabolism.
| Parameter | Control (High-Fat Diet) | BAM15 (0.1% w/w in HFD) | % Change vs. Control | Reference |
| Body Weight Gain (g) after 3 weeks | ~4g | ~ -1g (Weight loss) | - | |
| Fat Mass Gain after 8 days | ~2g | No significant gain | Prevents fat mass gain | |
| Fasting Blood Glucose (mg/dL) | ~150 | ~125 | ~17% decrease | |
| Fasting Plasma Insulin (B600854) (ng/mL) | ~4.0 | ~1.5 | ~62.5% decrease | |
| Glucose Tolerance (AUC during IPGTT) | Increased | Significantly Improved | Improved glucose clearance | |
| Energy Expenditure (kcal/hr/kg^0.75) | ~12.5 (dark phase) | ~14.5 (dark phase) | ~16% increase | |
| Respiratory Exchange Ratio (RER) | ~0.86 (dark phase) | ~0.82 (dark phase) | Lower RER indicates increased fat oxidation | |
| Liver Triglycerides | Doubled vs. chow | Corrected to chow levels | ~50% decrease vs. HFD control | |
| Plasma Triglycerides | Elevated | 29% decrease | 29% decrease | |
| Food Intake | No significant difference | No significant difference | - | |
| Body Temperature | No significant difference | No significant difference | - |
In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes
BAM15 treatment in genetically diabetic db/db mice shows robust improvements in glycemic control and reduction of hepatic steatosis.
| Parameter | Control (db/db) | BAM15 (0.2% w/w in chow) | % Change vs. Control | Reference |
| Fasting Blood Glucose | Severely elevated | Normalized to lean control levels | Significant decrease | |
| Glucose Tolerance (AUC during GTT) | Severely impaired | Normalized to lean control levels | Significant improvement | |
| Liver Triglycerides | Significantly elevated | Significantly decreased | Significant reduction | |
| Serum Triglycerides | Significantly elevated | Significantly decreased | Significant reduction | |
| Body Weight | Increased | Decreased | Reduction |
Detailed Experimental Protocols
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Experimental Workflow for a Typical In Vivo DIO Study
Caption: Workflow for assessing BAM15 efficacy in a diet-induced obesity mouse model.
Protocol:
-
Animal Model: Male C57BL/6J mice, 10 weeks of age.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), typically 60% kcal from fat, for 10 weeks to induce obesity and insulin resistance.
-
Treatment Groups: Mice are randomized into a control group (continued HFD) and a treatment group (HFD supplemented with 0.1% w/w BAM15).
-
Drug Administration: BAM15 is admixed into the HFD. Food and water are provided ad libitum.
-
Monitoring: Body weight and food intake are recorded daily or weekly.
-
Glucose and Insulin Tolerance Tests (GTT/ITT):
-
GTT: After a 6-hour fast, mice are intraperitoneally (i.p.) injected with glucose (2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a 4-hour fast, mice are i.p. injected with insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Metabolic Cage Analysis: Mice are housed individually in metabolic cages for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, adipose tissue, skeletal muscle) are collected for biochemical assays, gene expression analysis, and histology.
Mitochondrial Respiration Assay in Intact Cells
Protocol:
-
Cell Culture: C2C12 myoblasts are seeded in a Seahorse XF cell culture microplate and differentiated into myotubes.
-
Assay Medium: Prior to the assay, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR). The assay involves the sequential injection of:
-
BAM15 (or vehicle control): To measure the uncoupled respiration.
-
Oligomycin (e.g., 1 µM): An ATP synthase inhibitor, to determine ATP-linked respiration.
-
FCCP (e.g., 1 µM): A potent uncoupler, to determine maximal respiration.
-
Rotenone/Antimycin A (e.g., 0.5 µM each): Complex I and III inhibitors, to determine non-mitochondrial respiration.
-
-
Data Analysis: The OCR values are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Glucose Uptake Assay in C2C12 Myotubes
Protocol:
-
Cell Culture and Treatment: C2C12 myotubes are treated with BAM15 (e.g., 20 µM) or vehicle for 16 hours.
-
Serum Starvation: Cells are serum-starved for 4 hours prior to the assay.
-
Glucose Uptake:
-
Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), in the presence or absence of insulin (e.g., 100 nM) for 30 minutes.
-
The uptake is stopped by washing the cells with ice-cold PBS.
-
-
Quantification: The fluorescence intensity of the cell lysate is measured using a plate reader to quantify glucose uptake.
Western Blot Analysis of AMPK Signaling
Protocol:
-
Cell Lysis and Protein Quantification: C2C12 myotubes treated with BAM15 are lysed, and the protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (10-25 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry. The ratio of phosphorylated AMPK to total AMPK is calculated.
Safety and Tolerability
Preclinical studies have demonstrated that BAM15 has a favorable safety profile. In mice, BAM15 treatment did not lead to significant changes in body temperature, a common adverse effect of other mitochondrial uncouplers. Furthermore, no signs of tissue damage were observed in key organs such as the liver, heart, and kidneys, as assessed by histological analysis and plasma biomarkers. Chronic administration of BAM15 did not adversely affect food intake or lean body mass.
Future Directions
While the preclinical data for BAM15 are highly promising, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Long-term safety and efficacy studies: To assess the chronic effects of BAM15 treatment.
-
Pharmacokinetic and pharmacodynamic studies in larger animal models: To better predict its behavior in humans.
-
Clinical trials: To evaluate the safety, tolerability, and efficacy of BAM15 in patients with metabolic diseases.
-
Exploration of therapeutic potential in other diseases: The mechanism of BAM15 suggests it may have applications in other conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and certain cancers.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of BAM15 is currently limited to preclinical research.
References
- 1. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BAM15 in Dissipating the Mitochondrial Proton Gradient: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAM15 is a novel small molecule mitochondrial protonophore that acts as a potent and selective mitochondrial uncoupler.[1][2][3] By disrupting the electrochemical gradient across the inner mitochondrial membrane, BAM15 stimulates a high rate of mitochondrial respiration and increases energy expenditure, offering a promising therapeutic avenue for a range of metabolic diseases, including obesity and diabetes.[1][4] This technical guide provides an in-depth analysis of BAM15's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action: Uncoupling Oxidative Phosphorylation
Mitochondrial respiration is intrinsically coupled to ATP synthesis via the proton motive force, a proton gradient established across the inner mitochondrial membrane by the electron transport chain (ETC). BAM15, as a lipophilic weak acid, functions by transporting protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP production. Consequently, the ETC accelerates in an attempt to re-establish the gradient, leading to a significant increase in oxygen consumption and substrate oxidation. Unlike classical uncouplers such as 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), BAM15 exhibits a superior safety profile, with lower cytotoxicity and no off-target effects on the plasma membrane potential.
Quantitative Data on BAM15 Efficacy and Comparison
The following tables summarize key quantitative data on the efficacy of BAM15 and compare it to other well-known mitochondrial uncouplers.
| Parameter | BAM15 | FCCP | DNP | Reference |
| EC50 for Mitochondrial Uncoupling | 270 nM (L6 myoblast mitochondria) | - | - | |
| 1.5 µM (rat L6 myoblasts) | - | - | ||
| Maximal Respiration Rate | Higher than FCCP | - | Lower than BAM15 and FCCP | |
| Cytotoxicity (Caspase 3/7 Activation) | No significant activation up to 40 µM | Activated at 10 µM | Activated at 5 µM | |
| Effect on Cell Viability | No alteration up to 100 µM | - | - |
Table 1: In Vitro Efficacy and Cytotoxicity of BAM15 Compared to FCCP and DNP. This table highlights the potent uncoupling activity of BAM15 and its significantly better safety profile compared to traditional uncouplers.
| Parameter | Value | Conditions | Reference |
| Increase in Proton Leak | Significant increase | 16-h treatment of C2C12 cells | |
| Increase in Basal Respiration | Significant increase | 16-h treatment of C2C12 cells | |
| Increase in Spare Respiratory Capacity | Significant increase | 16-h treatment of C2C12 cells | |
| Effect on ATP-linked Respiration | No significant change | 16-h treatment of C2C12 cells | |
| Oral Bioavailability | 67% | In vivo mouse models | |
| Half-life | 1.7 hours | In vivo mouse models |
Table 2: Key Bioenergetic and Pharmacokinetic Parameters of BAM15. This table provides quantitative insights into how BAM15 affects cellular respiration and its characteristics when used in vivo.
Signaling Pathways Activated by BAM15
BAM15-mediated mitochondrial uncoupling leads to a decrease in the cellular ATP/AMP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, orchestrates a metabolic switch towards catabolic processes to restore energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Unlocking Cellular Energy Expenditure: A Technical Guide to the Mitochondrial Uncoupler BAM15
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of BAM15, a novel mitochondrial protonophore uncoupler, and its profound effects on cellular energy expenditure. By presenting a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate them, this document serves as a vital resource for professionals engaged in metabolic research and the development of therapeutics for obesity, diabetes, and other metabolic disorders.
Introduction: The Role of Mitochondrial Uncoupling in Energy Homeostasis
Mitochondria are the primary sites of cellular energy production, where the process of oxidative phosphorylation couples substrate oxidation to ATP synthesis. This coupling is highly efficient but can be modulated by mitochondrial uncouplers, small molecules that dissipate the proton gradient across the inner mitochondrial membrane. This uncoupling leads to an increase in oxygen consumption and energy expenditure as the cell attempts to compensate for the reduced ATP synthesis efficiency. BAM15 has emerged as a promising therapeutic agent due to its potent and selective mitochondrial uncoupling activity, offering a potential strategy to combat metabolic diseases by increasing energy expenditure.[1][2][3][4]
Core Mechanism of Action of BAM15
BAM15 acts as a protonophore, directly transporting protons across the inner mitochondrial membrane, thereby bypassing ATP synthase.[5] This dissipation of the proton motive force uncouples the electron transport chain from ATP production, resulting in a compensatory increase in the rate of electron transport and consequently, oxygen consumption, to maintain cellular energy homeostasis. This process effectively "revs up" the metabolic engine, leading to increased caloric expenditure.
A key feature of BAM15 is its ability to induce sustained mitochondrial respiration with lower cytotoxicity compared to classical uncouplers like DNP and FCCP. It selectively depolarizes the mitochondrial membrane without significantly affecting the plasma membrane potential, which is a crucial safety advantage.
Quantitative Effects of BAM15 on Cellular Metabolism
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of the effects of BAM15 on various metabolic parameters.
Table 1: In Vitro Effects of BAM15 on Cell Viability and Mitochondrial Respiration
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Viability (NADH dehydrogenase activity) | C2C12 myotubes | Up to 100 µM (16h) | No significant change in cell viability. | |
| Apoptosis (Caspase 3/7 activity) | C2C12 myotubes | Up to 40 µM (16h) | No induction of Caspase 3/7 activity. Significantly lower than DNP and FCCP at equivalent doses. | |
| EC50 for Mitochondrial Uncoupling | L6 myoblasts | 270 nM | Half-maximal effective concentration to uncouple oxidative phosphorylation. | |
| Oxygen Consumption Rate (OCR) - Basal Respiration | C2C12 cells | 10 µM (16h) | Increased (P = 0.037) | |
| 20 µM (16h) | Increased (P = 0.0072) | |||
| Oxygen Consumption Rate (OCR) - Proton Leak | C2C12 cells | 10 µM (16h) | Increased (P = 0.0002) | |
| 20 µM (16h) | Increased (P < 0.0001) | |||
| Coupling Efficiency | C2C12 cells | 10 µM (16h) | Decreased (P < 0.0001) | |
| 20 µM (16h) | Decreased (P < 0.0001) | |||
| Maximal Respiration | C2C12 cells | 10 µM (16h) | Increased (P = 0.0192) | |
| Spare Respiratory Capacity | C2C12 cells | 20 µM (16h) | Increased (P = 0.0179) |
Table 2: In Vivo Effects of BAM15 in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment | Duration | Effect | Reference |
| Body Weight | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Resistant to weight gain compared to control. | |
| Fat Mass | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Significantly reduced compared to control. | |
| Lean Mass | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Preserved compared to calorie-restricted group. | |
| Food Intake | 0.1% w/w BAM15 in 60% HFD | 3 weeks | No significant change compared to control. | |
| Body Temperature | 0.1% w/w BAM15 in 60% HFD | 3 weeks | No significant change. | |
| Glucose Tolerance (IPGTT) | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Improved glucose clearance. | |
| Insulin Sensitivity (HOMA-IR) | 0.1% w/w BAM15 in 60% HFD | 3 weeks | Significantly reduced (improved sensitivity). | |
| Hepatic Lipid Accumulation | 0.1% w/w BAM15 in 60% HFD | 3 weeks | ~75% reduction. |
Signaling Pathways Modulated by BAM15
BAM15-induced mitochondrial uncoupling leads to a decrease in the cellular ATP/AMP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, orchestrates a metabolic switch towards catabolic processes to restore cellular energy levels.
Key downstream effects of AMPK activation by BAM15 include:
-
Increased Glucose and Fatty Acid Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and enhances fatty acid oxidation.
-
Inhibition of Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.
-
Mitochondrial Biogenesis: BAM15 treatment has been shown to enhance the activity of PGC-1α, a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria.
The following diagram illustrates the core signaling pathway activated by BAM15.
Caption: BAM15 signaling pathway leading to increased energy expenditure.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of BAM15.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxicity of BAM15.
-
Cell Lines: C2C12 mouse myotubes.
-
Methodology:
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Treatment: Treat differentiated myotubes with varying concentrations of BAM15 (e.g., 0-100 µM) for a specified duration (e.g., 16 hours).
-
Viability Assay (NADH dehydrogenase activity): Use a commercially available cell counting kit (e.g., CCK-8) to measure the activity of NADH dehydrogenase, which correlates with the number of viable cells.
-
Apoptosis Assay (Caspase 3/7 Activity): Utilize a luminescent assay to measure the activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway.
-
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Measurement of Oxygen Consumption Rate (OCR)
-
Objective: To quantify the effect of BAM15 on mitochondrial respiration.
-
Apparatus: Seahorse XFe24 or similar extracellular flux analyzer.
-
Cell Lines: C2C12 myotubes, AML12 hepatocytes, 3T3-L1 adipocytes.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with BAM15 for a specified duration (e.g., 16 hours) prior to the assay.
-
Mitochondrial Stress Test: Sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, to measure maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).
-
Data Acquisition: The instrument measures the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis: Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Western Blot Analysis for AMPK Activation
-
Objective: To assess the activation of the AMPK signaling pathway.
-
Cell Lines: C2C12 myotubes.
-
Methodology:
-
Treatment: Treat cells with BAM15 for the desired time.
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK, typically at Threonine 172).
-
Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify band intensity and express the level of p-AMPK relative to total AMPK.
The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of BAM15.
Caption: A generalized workflow for in vitro experiments with BAM15.
Conclusion and Future Directions
BAM15 represents a significant advancement in the field of mitochondrial uncouplers, demonstrating potent effects on cellular energy expenditure with a favorable safety profile in preclinical studies. Its mechanism of action, centered on the activation of the AMPK signaling pathway, provides a solid rationale for its therapeutic potential in metabolic diseases. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers seeking to further investigate the properties of BAM15 and related compounds.
Future research should focus on elucidating the long-term effects of BAM15, exploring its potential in other disease models, and ultimately, translating these promising preclinical findings into clinical applications. The development of novel delivery methods to address its high lipophilicity will also be crucial for its therapeutic success.
References
- 1. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Unraveling BAM15: A Technical Guide to a Novel Mitochondrial Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAM15 is a novel, potent, and selective mitochondrial uncoupler that has emerged as a promising therapeutic agent for a range of metabolic diseases. By dissociating oxidative phosphorylation from ATP synthesis, BAM15 increases mitochondrial respiration and energy expenditure. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of BAM15, presenting key data and experimental methodologies to support further research and drug development efforts.
Discovery and Development
BAM15, chemically known as (2-fluorophenyl){6---INVALID-LINK--}amine, was identified through a screening of a small molecule chemical library for compounds that could selectively depolarize the inner mitochondrial membrane without affecting the plasma membrane.[1][2] The research, led by Webster Santos at Virginia Tech, aimed to overcome the toxicity issues associated with previous mitochondrial uncouplers like 2,4-dinitrophenol (B41442) (DNP).[3][4] The development of BAM15 and its analogs has been a collaborative effort involving researchers from Virginia Tech and the University of Virginia, among others.[5] While the precise preclinical development timeline is not publicly detailed, the initial identification and characterization were published around 2013-2015, with significant preclinical in vivo data emerging in 2020.
Mechanism of Action
BAM15 functions as a protonophore, a lipophilic small molecule that transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis dissipates the proton motive force, leading to an increase in oxygen consumption and energy expenditure as the electron transport chain works to re-establish the proton gradient. A key feature of BAM15 is its high selectivity for the mitochondrial membrane, with minimal off-target effects on the plasma membrane, a significant advantage over older uncouplers.
The signaling pathways modulated by BAM15-induced energy stress include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). AMPK activation, a response to reduced ATP levels, stimulates glucose uptake and fatty acid oxidation. PGC-1α activation promotes mitochondrial biogenesis.
Signaling Pathway of BAM15
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of BAM15 and its derivatives generally involves a dichlorofurazanopyrazine intermediate. Structure-activity relationship studies have revealed the critical importance of the furazan, pyrazine, and aniline (B41778) rings for its protonophore activity. Modifications to the aniline moiety have been explored to optimize potency and pharmacokinetic properties. For instance, hydroxylamine (B1172632) and hydrazine (B178648) derivatives of BAM15 have been synthesized and evaluated, with some hydroxylamine analogs showing greater potency than the parent compound.
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of BAM15.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (Oxygen Consumption Rate) | 1.4 µM | Normal murine liver (NMuLi) cells | |
| 0.27 µM | L6 myoblasts | ||
| 340 nM (hydroxylamine analog 4e) | L6 myoblasts | ||
| 4.6 µM (hydrazine analog 5a) | L6 myoblasts | ||
| IC50 (Cell Viability) | > 40 µM | C2C12 myotubes | |
| 27.07 µM | Vero cells |
| In Vivo Study | Model | Dosage | Key Findings | Reference |
| Obesity Prevention | Diet-induced obese C57BL/6J mice | 0.1% w/w in diet (~85 mg/kg/day) | Resistant to weight gain, improved body composition and glycemic control. | |
| Insulin (B600854) Resistance Reversal | Diet-induced obese mice | Not specified | Decreased insulin resistance. | |
| Pharmacokinetics | Mice | Not specified | Short half-life (~15-27 min for analogs). |
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol is a generalized procedure based on methodologies described in the cited literature.
Objective: To determine the effect of BAM15 on mitochondrial respiration in cultured cells using a Seahorse XF Analyzer.
Materials:
-
Cultured cells (e.g., L6 myoblasts, C2C12 myotubes)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and L-glutamine)
-
BAM15 stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment (for chronic exposure): Treat cells with desired concentrations of BAM15 for a specified duration (e.g., 16 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Assay Protocol:
-
Load the injection ports of the sensor cartridge with compounds for sequential injection:
-
Port A: BAM15 (for acute exposure) or assay medium (for chronic exposure).
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (a classical uncoupler to measure maximal respiration).
-
Port D: Rotenone and Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).
-
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Analysis: The Seahorse software will measure OCR in real-time. Analyze the data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Experimental Workflow for OCR Measurement
Assessment of Mitochondrial Membrane Potential
This protocol is a generalized procedure based on methodologies described in the cited literature.
Objective: To measure changes in mitochondrial membrane potential in response to BAM15 using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
Materials:
-
Cultured cells
-
Fluorescent dye (TMRM or JC-1)
-
BAM15 stock solution (in DMSO)
-
FCCP (as a positive control)
-
Fluorescence microscope or flow cytometer
-
Appropriate buffer (e.g., HBSS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Dye Loading: Incubate cells with the fluorescent dye (e.g., TMRM) in a suitable buffer for 30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Drug Treatment: Add different concentrations of BAM15 or FCCP to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Imaging/Analysis:
-
Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. A shift in the fluorescence peak to a lower intensity indicates depolarization.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to a vehicle control.
Conclusion and Future Directions
BAM15 represents a significant advancement in the field of mitochondrial uncouplers, demonstrating promising preclinical efficacy in models of obesity and related metabolic disorders. Its selectivity for the mitochondrial membrane and favorable safety profile compared to older compounds make it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic properties to extend its half-life, conducting long-term safety and efficacy studies in larger animal models, and ultimately, translating these findings to human clinical trials. The continued investigation of BAM15 and its analogs holds the potential to deliver a novel therapeutic strategy for a range of debilitating metabolic diseases.
References
- 1. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 5. Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
BAM15's Impact on AMP-Activated Protein Kinase (AMPK) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAM15 is a novel, synthetic small molecule that functions as a potent and selective mitochondrial protonophore uncoupler.[1][2] By disrupting the mitochondrial proton gradient, BAM15 stimulates cellular respiration and energy expenditure, leading to a cascade of metabolic effects with significant therapeutic potential.[1][3][4] A primary mechanism mediating these effects is the robust activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the mechanism of action of BAM15, its direct impact on the AMPK signaling pathway, downstream metabolic consequences, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial uncouplers function by dissociating substrate oxidation in the electron transport chain (ETC) from ATP synthesis. Normally, the ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force that drives ATP synthase. BAM15, as a protonophore, inserts into the inner mitochondrial membrane and facilitates the transport of protons back into the matrix, bypassing ATP synthase.
This uncoupling action has two immediate consequences:
-
Increased Respiration: To compensate for the dissipated proton gradient, the ETC accelerates its activity, leading to a marked increase in oxygen consumption.
-
Decreased ATP Synthesis Efficiency: The energy from the proton gradient is released as heat instead of being captured in ATP, leading to a decrease in the cellular ATP/ADP ratio.
This shift in cellular energy status is the critical event that links mitochondrial uncoupling by BAM15 to the activation of AMPK.
BAM15-Mediated Activation of the AMPK Signaling Pathway
AMPK is a crucial cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio). The primary mechanism of BAM15-induced AMPK activation is the reduction in ATP production efficiency. This change in the adenylate charge is detected by AMPK, leading to its phosphorylation at the threonine 172 residue (p-AMPKT172) by upstream kinases, which is a hallmark of its activation.
Studies have shown that BAM15 is a potent activator of AMPK, with an efficacy significantly higher than other uncouplers like CCCP and niclosamide, as well as traditional AMPK activators such as metformin (B114582) and AICAR in vascular smooth muscle cells. This activation is essential for maintaining cellular energy homeostasis and orchestrating the metabolic adaptations required to cope with the reduced efficiency of ATP synthesis.
Downstream Consequences of AMPK Activation
Once activated by BAM15, AMPK phosphorylates a host of downstream targets to restore energy balance. These actions collectively contribute to the therapeutic benefits observed with BAM15 treatment.
-
Enhanced Glucose and Lipid Metabolism: AMPK activation stimulates glucose uptake and fatty acid oxidation. In vitro studies demonstrate that BAM15 increases both insulin-independent and insulin-dependent glucose uptake, an effect that is dependent on AMPK. Activated AMPK also phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby shifting metabolism towards fatty acid oxidation.
-
Mitochondrial Biogenesis: AMPK can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This suggests a long-term adaptive response to BAM15 treatment, enhancing the cell's capacity for oxidative metabolism.
-
Anti-Inflammatory Effects: BAM15 has been shown to mitigate inflammatory responses. In macrophages, it can suppress the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory cytokines. AMPK activation is known to play a role in reducing inflammation, which may contribute to this effect.
Quantitative Data Summary
The following tables summarize the quantitative effects of BAM15 on key cellular and metabolic parameters as reported in preclinical studies.
Table 1: In Vitro Effects of BAM15 on Cellular Respiration and AMPK Signaling
| Parameter | Cell Type | BAM15 Concentration | Observation | Comparison | Reference |
|---|---|---|---|---|---|
| AMPK Activation (p-AMPKT172) | C2C12 Myotubes | Not specified | Increased basal phosphorylation | - | |
| AMPK Activation | A10 Vascular Smooth Muscle Cells | 0.25 - 5 µmol/L | Dose-dependent increase in activation | More potent than CCCP, niclosamide, metformin, and AICAR | |
| Maximal Mitochondrial Respiration | Mouse Primary Proximal Tubule Cells | 20 µM | Peak maximal respiration | Matched 5 µM FCCP; exceeded 20 µM FCCP | |
| Proton Leak | C2C12 Myotubes | Not specified (16h treatment) | Increased relative to vehicle control | - | |
| Half-life of Respiratory Activity | C2C12 Myotubes | 1 µM (acute injection) | Extended half-life of activity | Longer than FCCP and DNP |
| Cell Viability (Caspase 3/7) | C2C12 Myotubes | Up to 40 µM | No induced activity | Lower cytotoxicity than DNP and FCCP at all doses | |
Table 2: In Vivo Metabolic Effects of BAM15 in Animal Models
| Parameter | Animal Model | BAM15 Administration | Key Findings | Reference |
|---|---|---|---|---|
| Body Weight & Fat Mass | Diet-Induced Obese C57BL/6J Mice | Mixed in 60% HFD | Resistant to weight gain; reduced fat accrual | |
| Food Intake | Diet-Induced Obese Mice | Oral | No change in food intake | |
| Body Temperature | Diet-Induced Obese Mice | Oral | No change in body temperature | |
| Glycemic Control | Diet-Induced Obese Mice | Oral | Improved whole-body glucose clearance and insulin (B600854) sensitivity | |
| Tissue-Specific AMPK Activation | Diet-Induced Obese Mice | 3 weeks of treatment | Highly upregulated in inguinal white adipose tissue (iWAT); modestly elevated in muscle |
| Sepsis-Induced Acute Kidney Injury | CLP Mouse Model | 5 mg/kg i.p. | Increased phosphorylated AMPK in the kidney | |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate BAM15's effects on AMPK signaling.
Cell Culture and Treatment
-
Cell Lines: C2C12 mouse myotubes are commonly used to study muscle metabolism. A10 rat aortic smooth muscle cells are used for vascular studies.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.
-
BAM15 Treatment: BAM15 is dissolved in DMSO to create a stock solution. For experiments, cells are incubated with varying concentrations of BAM15 (typically in the low micromolar range, e.g., 1-20 µM) for durations ranging from minutes for acute signaling events to 16-24 hours for chronic metabolic adaptations.
Western Blotting for AMPK and Downstream Targets
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies. Key primary antibodies include those against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Analysis of Mitochondrial Respiration
-
Instrumentation: Seahorse XF Analyzers (Agilent) are the standard for measuring real-time cellular bioenergetics.
-
Assay Principle: The assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Procedure:
-
Cells are seeded in Seahorse XF microplates.
-
After BAM15 treatment, the culture medium is replaced with a specialized assay medium.
-
The microplate is placed in the analyzer, and baseline OCR is measured.
-
A mitochondrial stress test is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler to measure maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).
-
BAM15's effect on parameters like basal respiration, proton leak, and maximal respiration can be determined from the resulting OCR profile.
-
Visualizations: Pathways and Workflows
Signaling Pathway of BAM15-Mediated AMPK Activation
Caption: BAM15 induces proton leak, decreasing the ATP/ADP ratio and activating AMPK.
Experimental Workflow for Assessing BAM15's Impact
Caption: Standard workflow for evaluating BAM15 from cell-based assays to animal models.
Logical Relationship: BAM15 to Metabolic Benefits
Caption: Core logic: BAM15 uncouples mitochondria, activating AMPK for metabolic benefits.
Safety and Tolerability
A significant advantage of BAM15 over classical uncouplers like 2,4-dinitrophenol (B41442) (DNP) is its improved safety profile. In vitro studies show that BAM15 has lower cytotoxicity and selectively depolarizes the mitochondrial membrane without affecting the plasma membrane potential. Furthermore, preclinical in vivo studies demonstrate that BAM15 does not adversely affect food intake or core body temperature at efficacious doses, mitigating key risks associated with previous generations of uncoupling agents.
Conclusion and Future Directions
BAM15 is a promising therapeutic agent that exerts profound metabolic effects primarily through the mechanism of mitochondrial uncoupling and subsequent activation of the AMPK signaling pathway. This activation drives increased glucose uptake, enhanced fatty acid oxidation, and improved insulin sensitivity, making BAM15 a strong candidate for the treatment of obesity, type 2 diabetes, and other related metabolic disorders like non-alcoholic fatty liver disease.
While its preclinical efficacy and safety are encouraging, challenges remain, including its high lipophilicity, which may require the development of alternative delivery methods for optimal clinical application. Further research is necessary to fully elucidate its long-term effects and translate the promising preclinical findings into effective therapies for human metabolic diseases.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAM15 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
BAM15: A Deep Dive into a Novel Mitochondrial Protonophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM15 is a novel small molecule that acts as a mitochondrial protonophore, uncoupling oxidative phosphorylation from ATP synthesis. This process leads to an increase in mitochondrial respiration and energy expenditure, making BAM15 a promising therapeutic candidate for a range of metabolic diseases, including obesity and type 2 diabetes, as well as conditions linked to mitochondrial dysfunction. Unlike classical uncouplers such as 2,4-dinitrophenol (B41442) (DNP), BAM15 exhibits a superior safety profile, with high selectivity for mitochondria and a reduced tendency to cause off-target effects like plasma membrane depolarization or hyperthermia.[1][2][3][4] This technical guide provides a comprehensive overview of BAM15, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Core Mechanism of Action
BAM15 functions by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[3] This dissipation of the proton gradient uncouples the electron transport chain from ATP production, forcing the cell to increase its metabolic rate to compensate for the reduced efficiency of energy generation. The energy that would have been used for ATP synthesis is instead released as heat. However, studies have shown that BAM15 does not significantly alter body temperature in animal models.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on BAM15.
| Parameter | Value | Cell/Animal Model | Notes | Reference(s) |
| EC50 for Oxygen Consumption Rate (OCR) | ~1.4 µM | Normal Murine Liver (NMuLi) cells | BAM15 was found to be approximately 7-fold more potent than DNP (EC50 ~10.1 µM). | |
| Caspase 3/7 Activation | No significant activation up to 40 µM | C2C12 myotubes | In contrast, DNP and FCCP induced caspase 3/7 activity at 5 µM and 10 µM, respectively. | |
| Inhibition of Cell Viability (IC50) | 27.07 µM | Vero cells | Demonstrates a therapeutic window compared to its anti-Toxoplasma gondii activity (EC50 of 1.25 µM). |
| Parameter | Effect of BAM15 Treatment | Animal Model | Treatment Details | Reference(s) |
| Body Weight | Prevents diet-induced weight gain | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |
| Fat Mass | Significant reduction | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |
| Lean Mass | No significant change | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |
| Food Intake | No significant change | C57BL/6J mice on a high-fat diet | 0.1% w/w BAM15 in diet for 3 weeks | |
| Oxygen Consumption | Increased by ~15% during the dark cycle | C57BL/6J mice on a Western diet | 0.1% BAM15 in diet | |
| Fasting Blood Glucose | Significantly improved | db/db mice | 0.1% BAM15 in diet | |
| Glucose Tolerance | Significantly improved | db/db mice | 0.1% BAM15 in diet | |
| Liver Triglyceride Content | Significantly reduced | db/db mice | 0.2% BAM15 in diet | |
| Sepsis Survival | Increased from 25% to 75% (early treatment) | CLP mouse model of sepsis | 5 mg/kg i.p. at time of CLP |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BAM15 Action
BAM15-mediated mitochondrial uncoupling initiates a cascade of cellular signaling events, primarily through the activation of AMP-activated protein kinase (AMPK). The decrease in ATP production and subsequent increase in the AMP/ATP ratio activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP.
Caption: Signaling pathway illustrating how BAM15 induces a metabolic shift.
Experimental Workflow for Assessing BAM15 Efficacy
A typical preclinical workflow to evaluate the efficacy of BAM15 involves a series of in vitro and in vivo experiments. This begins with cellular assays to determine its effect on mitochondrial respiration and cellular viability, followed by animal studies to assess its impact on metabolic parameters in disease models.
Caption: A standard workflow for the preclinical evaluation of BAM15.
Detailed Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from methodologies described in studies evaluating mitochondrial function in response to BAM15.
Objective: To measure the effect of BAM15 on mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96, XFp)
-
Seahorse XF Cell Culture Microplates
-
Cells of interest (e.g., C2C12 myotubes, NMuLi cells)
-
BAM15, Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and/or differentiate overnight.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Warm the supplemented Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Compound Plate Preparation: Prepare a stock solution of BAM15 and other mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer. Program the instrument to perform baseline measurements followed by sequential injections of the compounds. A typical injection strategy is:
-
Port A: BAM15 (or vehicle control)
-
Port B: Oligomycin (to inhibit ATP synthase)
-
Port C: FCCP (a classical uncoupler to induce maximal respiration)
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration)
-
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential using TMRM
This protocol is based on methods used to assess mitochondrial depolarization following BAM15 treatment.
Objective: To measure changes in mitochondrial membrane potential in response to BAM15.
Materials:
-
Cells of interest
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
BAM15, FCCP (as a positive control)
-
Flow cytometer or fluorescence microscope
-
Appropriate cell culture medium and buffers
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).
-
TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 125 nM) in culture medium for 30 minutes at 37°C. This allows the dye to accumulate in active mitochondria.
-
BAM15 Treatment: Following TMRM incubation, treat the cells with varying concentrations of BAM15 or a positive control like FCCP for a defined period (e.g., 10-30 minutes).
-
Sample Preparation for Flow Cytometry:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells at a low speed (e.g., 700 x g for 5 minutes) and resuspend them in a suitable buffer (e.g., unbuffered DMEM).
-
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Capture images of the cells. A reduction in the red fluorescence signal from the mitochondria indicates a loss of membrane potential.
-
-
Data Interpretation: Compare the fluorescence intensity of BAM15-treated cells to that of vehicle-treated (control) and FCCP-treated (positive control) cells.
Western Blot for AMPK Activation
This protocol is a standard method to detect the phosphorylation and activation of AMPK following BAM15 treatment.
Objective: To determine if BAM15 treatment leads to the activation of AMPK by assessing its phosphorylation status.
Materials:
-
Cells of interest
-
BAM15
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with BAM15 for the desired time and concentration.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK. An increase in this ratio indicates AMPK activation.
Conclusion
BAM15 represents a significant advancement in the field of mitochondrial uncouplers. Its potent and selective action, coupled with a favorable safety profile, makes it a valuable tool for research into mitochondrial physiology and a promising therapeutic candidate for a variety of metabolic and mitochondrial-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing molecule.
References
BAM15: A Novel Mitochondrial Uncoupler with Therapeutic Potential in Obesity and Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The global rise in obesity and type 2 diabetes presents a pressing need for novel therapeutic strategies. Mitochondrial uncoupling, a process that dissociates fuel oxidation from ATP synthesis to dissipate energy as heat, has long been a target for metabolic diseases. However, early-generation chemical uncouplers were plagued by a narrow therapeutic window and significant toxicity. BAM15 is a novel, small-molecule mitochondrial protonophore that has emerged as a promising therapeutic agent, demonstrating high efficacy in preclinical models of obesity and diabetes with a markedly improved safety profile.[1][2][3] This document provides a comprehensive technical overview of BAM15, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic potential.
Core Mechanism of Action: Mitochondrial Proton Uncoupling
BAM15 acts as a selective mitochondrial protonophore.[1][3] It functions by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton motive force that normally drives ATP production. To compensate for the reduced efficiency of ATP synthesis, the cell increases its rate of substrate oxidation, leading to a significant increase in mitochondrial respiration and overall energy expenditure. This process effectively "supercharges" metabolism, causing more calories to be burned. Unlike previous uncouplers, BAM15 selectively depolarizes the mitochondrial membrane without affecting the plasma membrane potential, which contributes to its lower cytotoxicity and improved safety. A key downstream mediator of BAM15's metabolic effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Preclinical Efficacy in Obesity and Diabetes
Numerous preclinical studies, primarily in diet-induced obese (DIO) mouse models, have demonstrated the potent anti-obesity and anti-diabetic effects of BAM15. The compound effectively prevents weight gain, reduces adiposity, and improves glycemic control without the adverse effects associated with older uncouplers.
Effects on Body Weight and Composition
Oral administration of BAM15 consistently leads to resistance against weight gain in mice fed a high-fat or western diet. This effect is primarily driven by a significant reduction in fat mass, while lean body mass is preserved. Notably, these improvements in body composition occur without any significant changes in food intake or core body temperature, highlighting the compound's favorable safety profile.
Table 1: Quantitative Effects of BAM15 on Body Weight and Composition in DIO Mice
| Study Model | Treatment | Duration | Body Weight Change | Fat Mass Change | Lean Mass Change | Food Intake | Citation |
|---|---|---|---|---|---|---|---|
| C57BL/6J DIO Mice | 0.1% w/w BAM15 in HFD | 3 Weeks | Resisted weight gain vs. control | ▼ Significant decrease | Preserved | No change | |
| C57BL/6J DIO Mice | 0.05-0.15% BAM15 in WD | 8 Days | Prevented fat gain | ▼ Dose-dependent decrease in fat pads | Preserved | No change |
| C57BL/6J DIO Mice | BAM15 in diet | Not specified | Decreased body fat mass | ▼ Significant decrease | No change | No change | |
HFD: High-Fat Diet; WD: Western Diet; ▼: Decrease
Effects on Glycemic Control and Insulin (B600854) Sensitivity
BAM15 markedly improves glucose homeostasis. In DIO mice, treatment leads to lower fasting glucose and insulin levels. Glucose tolerance is significantly enhanced, as demonstrated by intraperitoneal glucose tolerance tests (IPGTT), where BAM15-treated animals show improved glucose clearance compared to controls. Furthermore, hyperinsulinemic-euglycemic clamp studies have confirmed that BAM15 improves insulin sensitivity across multiple tissues. These effects are attributed to the sustained activation of AMPK, which promotes glucose uptake and fatty acid oxidation in peripheral tissues.
Table 2: Quantitative Effects of BAM15 on Glycemic Parameters in DIO Mice
| Study Model | Treatment | Duration | Fasting Glucose | Fasting Insulin | Glucose Tolerance (IPGTT AUC) | HOMA-IR | Citation |
|---|---|---|---|---|---|---|---|
| C57BL/6J DIO Mice | 0.1% w/w BAM15 in HFD | 3 Weeks | ▼ P = 0.007 | ▼ P = 0.0024 | ▼ P = 0.0106 | ▼ Reduced | |
| C57BL/6J DIO Mice | 0.10-0.15% BAM15 in WD | 7 Days | ▼ P < 0.0001 | ▼ P < 0.05 | ▼ P < 0.0001 | Not specified |
| db/db Mice | High-dose BAM15 | Not specified | ▼ Improved control | Not specified | Not specified | ▼ Reverses resistance | |
AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; ▼: Decrease
Effects on Energy Expenditure
The primary mechanism driving the therapeutic benefits of BAM15 is its ability to increase energy expenditure. Indirect calorimetry studies in mice have shown that BAM15 treatment significantly increases oxygen consumption and total daily energy expenditure. This effect is often more pronounced during the active (dark) phase. The respiratory exchange ratio (RER) is typically decreased, indicating a metabolic shift towards increased fatty acid oxidation.
Table 3: Quantitative Effects of BAM15 on Energy Metabolism in DIO Mice
| Study Model | Treatment | Duration | Oxygen Consumption (VO₂) | Energy Expenditure (EE) | Respiratory Exchange Ratio (RER) | Citation |
|---|
| C57BL/6J DIO Mice | 0.1% w/w BAM15 in HFD | 3 Weeks | ▲ Increased | ▲ Increased (P = 0.0357) | ▼ Decreased (P = 0.0424) | |
▲: Increase; ▼: Decrease
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating novel therapeutics. The following sections detail the common methodologies employed in the preclinical assessment of BAM15.
Animal Models and Diet
-
Animal Model: Male C57BL/6J mice are the most commonly used model. Studies typically begin with mice around 10 weeks of age. For studies on genetically diabetic models, db/db mice have been used.
-
Diet-Induced Obesity (DIO): To induce an obese and insulin-resistant phenotype, mice are fed a high-fat diet (HFD), typically containing 60% of calories from fat, for a period of several weeks prior to and during treatment.
-
Treatment Administration: BAM15 is typically administered orally, mixed into the diet at a concentration of 0.1% (w/w), which results in an approximate daily consumption of 85 mg/kg.
Metabolic Phenotyping Workflow
A typical preclinical study to evaluate the anti-obesity and anti-diabetic efficacy of BAM15 follows a structured workflow. This involves acclimatization, baseline measurements, randomization into treatment groups, a treatment period with regular monitoring, and terminal experiments for detailed analysis.
Key Methodologies
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After a fasting period (e.g., 5-6 hours), a baseline blood glucose reading is taken from the tail vein. Mice are then given an intraperitoneal injection of D-glucose (typically 2 g/kg body weight). Blood glucose is subsequently measured at intervals of 15, 30, 60, 90, and 120 minutes post-injection to assess glucose clearance capacity.
-
Indirect Calorimetry: Mice are housed individually in metabolic chambers (e.g., CLAMS) for a period of several days. Oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), and energy expenditure (EE) are continuously monitored to assess whole-body metabolism.
-
Body Composition Analysis: Fat mass and lean mass are quantified using non-invasive techniques such as quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
Pharmacokinetic Analysis: To determine properties like half-life and tissue distribution, blood samples are collected at various time points after BAM15 administration. Tissue samples (adipose, liver, heart, kidney) are also collected to measure drug concentration.
Conclusion and Future Directions
BAM15 represents a significant advancement in the development of mitochondrial uncouplers for metabolic diseases. Its ability to increase energy expenditure, reduce adiposity, and improve insulin sensitivity in preclinical models, all while maintaining a strong safety profile, makes it a highly attractive candidate for therapeutic development. Key advantages include its efficacy without altering food intake or body temperature.
Future research will need to focus on long-term safety and efficacy studies, as well as optimizing its pharmacokinetic properties, such as its relatively short half-life (~3 hours in mice), for clinical application in humans. The robust preclinical data strongly support the continued investigation of BAM15 and related molecules for the treatment of obesity, type 2 diabetes, and associated comorbidities like non-alcoholic fatty liver disease (NAFLD).
References
The Safety Profile of BAM15: A Paradigm Shift in Mitochondrial Uncoupling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial uncouplers have long held therapeutic promise for metabolic diseases by increasing energy expenditure. However, their clinical translation has been historically hindered by a narrow therapeutic window and significant off-target toxicity. The prototypical uncoupler, 2,4-dinitrophenol (B41442) (DNP), is fraught with risks of hyperthermia, cellular toxicity, and even death. This technical guide provides a comprehensive analysis of the safety and efficacy profile of BAM15, a novel mitochondrial protonophore, in comparison to classical uncouplers like DNP and carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP). Through a detailed examination of preclinical data, experimental protocols, and underlying signaling pathways, this document elucidates the superior safety profile of BAM15, positioning it as a promising candidate for further therapeutic development.
Introduction: The Double-Edged Sword of Mitochondrial Uncoupling
Mitochondrial uncoupling is the process of dissociating fuel oxidation from ATP synthesis in the electron transport chain.[1] By providing an alternative pathway for protons to re-enter the mitochondrial matrix, uncouplers dissipate the proton-motive force, leading to an increase in oxygen consumption and energy expenditure, with the excess energy released as heat.[1][2] This mechanism has been a target for treating obesity and related metabolic disorders for nearly a century.[3]
The archetypal uncoupler, DNP, effectively induces weight loss but is notoriously toxic, with a small margin between therapeutic and lethal doses.[3] Its use has been associated with severe adverse effects, including hyperthermia, tachycardia, and multi-organ failure. Similarly, the widely used research tool FCCP, while a potent uncoupler, also exhibits significant cytotoxicity and off-target effects, such as plasma membrane depolarization, which can confound experimental results.
BAM15 has emerged as a next-generation mitochondrial uncoupler designed to overcome these limitations. It is a small molecule protonophore that selectively targets the inner mitochondrial membrane, demonstrating a significantly improved safety and tolerability profile in preclinical studies. This guide will delve into the quantitative data and experimental evidence that underscore the enhanced safety of BAM15.
Comparative Safety and Efficacy: A Quantitative Analysis
Preclinical studies have consistently demonstrated the superior safety and efficacy profile of BAM15 compared to DNP and FCCP. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity and Apoptosis
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| BAM15 | C2C12 Myotubes | Caspase 3/7 Activity | No significant increase in Caspase 3/7 activity up to 40 μM. | |
| DNP | C2C12 Myotubes | Caspase 3/7 Activity | Dose-dependent increase in Caspase 3/7 activity, starting at 5 μM. | |
| FCCP | C2C12 Myotubes | Caspase 3/7 Activity | Dose-dependent increase in Caspase 3/7 activity, starting at 10 μM. | |
| BAM15 | L6 Myoblasts, NmuLi Hepatocytes | Cell Viability | Less cytotoxic than FCCP. | |
| CCCP | A10 Vascular Smooth Muscle Cells | Cell Viability | Higher cytotoxicity observed compared to BAM15 at 10 µmol/L. | |
| Niclosamide | A10 Vascular Smooth Muscle Cells | Cell Viability | Higher cytotoxicity observed compared to BAM15 at 10 µmol/L, with evidence of cell death. |
Table 2: Mitochondrial Respiration and Efficacy
| Compound | Cell Line / System | Assay | Efficacy Metric | Value | Reference(s) |
| BAM15 | NMuLi Liver Cells | Oxygen Consumption Rate (OCR) | EC50 | ~1.4 μM | |
| DNP | NMuLi Liver Cells | Oxygen Consumption Rate (OCR) | EC50 | ~10.1 μM | |
| BAM15 | CHO-K1 Cells | Oxygen Consumption Rate (OCR) | Max OCR (% of basal) | ~286% | |
| FCCP | CHO-K1 Cells | Oxygen Consumption Rate (OCR) | Max OCR (% of basal) | ~260% | |
| BAM15 | C2C12, AML12, 3T3-L1 Cells | Oxygen Consumption Rate (OCR) | Half-life of respiratory activity | Longer than DNP and FCCP | |
| DNP | C2C12, AML12, 3T3-L1 Cells | Oxygen Consumption Rate (OCR) | Half-life of respiratory activity | Shorter than BAM15 | |
| FCCP | C2C12, AML12, 3T3-L1 Cells | Oxygen Consumption Rate (OCR) | Half-life of respiratory activity | Shorter than BAM15 |
Table 3: In Vivo Safety and Pharmacokinetics
| Compound | Animal Model | Key Safety Findings | Pharmacokinetic Profile | Reference(s) |
| BAM15 | Diet-induced obese C57BL/6J mice | No observed adverse effect level established. No change in body temperature. No effect on satiety center in the brain. | Oral bioavailability demonstrated. Peak serum concentration of ~5 μM with a half-life of ~3 hours. | |
| DNP | Mice | Narrow therapeutic window. No observed adverse effect level of 25 mg/kg. | Weak uncoupler that depolarizes both plasma and mitochondrial membranes. |
Experimental Protocols: Methodologies for Safety and Efficacy Assessment
The following sections detail the key experimental protocols used to generate the comparative data presented above.
In Vitro Cytotoxicity Assessment: Caspase 3/7 Activity Assay
-
Objective: To quantify the induction of apoptosis by mitochondrial uncouplers.
-
Cell Line: Differentiated C2C12 mouse myotubes.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to differentiate into myotubes.
-
Cells are treated with varying concentrations of BAM15, DNP, or FCCP for 16 hours.
-
A luminogenic substrate for Caspase 3 and 7 (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay) is added to each well.
-
The plate is incubated to allow for cleavage of the substrate by active caspases, producing a fluorescent signal.
-
Luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of active Caspase 3 and 7.
-
-
Data Analysis: Results are expressed as relative luminescence units or as a fold change compared to vehicle-treated control cells.
Mitochondrial Respiration Analysis: Seahorse XF Analyzer
-
Objective: To measure the real-time oxygen consumption rate (OCR) of live cells in response to mitochondrial uncouplers.
-
Cell Lines: NMuLi, CHO-K1, C2C12, AML12, 3T3-L1.
-
Methodology:
-
Cells are seeded in a Seahorse XF microplate.
-
The cell culture medium is replaced with a low-buffered Seahorse XF assay medium.
-
The microplate is placed in the Seahorse XF Analyzer, which measures the partial pressure of oxygen in the transient micro-chamber.
-
Baseline OCR is measured.
-
A port in the Seahorse sensor cartridge is used to inject a specific concentration of BAM15, DNP, or FCCP into the well.
-
OCR is measured kinetically over several hours to determine the maximal uncoupling rate and the duration of the effect.
-
-
Data Analysis: OCR is reported in pmol/min. The half-life of respiratory activity is calculated from the kinetic OCR data. EC50 values are determined from dose-response curves.
In Vivo Tolerability and Efficacy Studies
-
Objective: To assess the safety, pharmacokinetics, and efficacy of BAM15 in a living organism.
-
Animal Model: Diet-induced obese C57BL/6J mice.
-
Methodology:
-
Mice are fed a high-fat diet to induce obesity.
-
Mice are randomized to receive either a control diet or a diet supplemented with BAM15 (e.g., 0.1% w/w).
-
Body weight, food intake, and body composition are monitored regularly.
-
Oxygen consumption is measured using indirect calorimetry (e.g., Oxymax CLAMS).
-
Blood samples are collected to determine the pharmacokinetic profile of BAM15 (e.g., peak serum concentration and half-life).
-
Core body temperature is measured using a rectal probe.
-
At the end of the study, tissues are collected for histological and biochemical analysis to assess for any signs of toxicity.
-
-
Data Analysis: Statistical analysis is used to compare the outcomes between the control and BAM15-treated groups.
Signaling Pathways and Mechanism of Action
The enhanced safety profile of BAM15 is intrinsically linked to its specific mechanism of action and its effects on downstream signaling pathways.
Selective Mitochondrial Uncoupling
BAM15 acts as a protonophore, directly transporting protons across the inner mitochondrial membrane, thereby uncoupling the electron transport chain from ATP synthesis. A key advantage of BAM15 is its selectivity for the mitochondrial membrane over the plasma membrane. This minimizes the off-target effects, such as plasma membrane depolarization, that are observed with classical uncouplers like FCCP and contribute to their cytotoxicity.
Caption: Mechanism of BAM15-mediated mitochondrial uncoupling.
Activation of AMPK and PGC-1α Signaling
The reduction in cellular ATP levels caused by BAM15-induced uncoupling acts as a signal that activates key metabolic regulators. One of the primary pathways activated is the AMP-activated protein kinase (AMPK) pathway.
Caption: BAM15 activates the AMPK and PGC-1α signaling pathways.
Activation of AMPK leads to several beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation. Furthermore, AMPK activation can lead to the stimulation of PGC-1α, a master regulator of mitochondrial biogenesis. This suggests that BAM15 may not only increase energy expenditure but also enhance mitochondrial function over the long term.
Conclusion and Future Directions
While the preclinical data are promising, further research is necessary to fully elucidate the long-term safety and efficacy of BAM15 in humans. Clinical trials are needed to confirm its therapeutic potential and to establish a safe and effective dosing regimen. The development of BAM15 represents a significant advancement in the field of mitochondrial pharmacology and offers hope for a new class of safe and effective therapies for metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for Metabolic Studies Using BAM15 in C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM15 is a novel small molecule mitochondrial protonophore, otherwise known as a mitochondrial uncoupler.[1][2] It functions by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton motive force.[3][4] This action uncouples substrate oxidation from ATP synthesis, leading to an increase in mitochondrial respiration and energy expenditure.[1] Notably, BAM15 exhibits a high degree of mitochondrial specificity and lower cytotoxicity compared to classical uncouplers like FCCP and DNP. In C2C12 myotubes, a well-established in vitro model for skeletal muscle, BAM15 has been shown to modulate key metabolic pathways, making it a valuable tool for studying muscle metabolism and developing therapeutics for metabolic diseases such as obesity and type 2 diabetes.
Mechanism of Action and Metabolic Effects in C2C12 Myotubes
BAM15's primary mechanism of action is the uncoupling of oxidative phosphorylation, which stimulates mitochondrial respiration. This leads to a compensatory increase in the oxidation of glucose and fatty acids to meet cellular energy demands. A key mediator of these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Key Metabolic Effects:
-
Increased Mitochondrial Respiration: BAM15 treatment leads to a significant increase in basal and maximal oxygen consumption rates (OCR) in C2C12 myotubes.
-
Enhanced Glucose Uptake: BAM15 stimulates both insulin-independent and insulin-dependent glucose uptake. This is achieved through the AMPK-dependent activation of AS160, which promotes the translocation of GLUT4 transporters to the plasma membrane.
-
Increased Fatty Acid Oxidation: BAM15 enhances the oxidation of fatty acids, such as palmitate, providing an alternative energy source for the cell.
-
Improved Insulin (B600854) Sensitivity: By activating key components of the insulin signaling pathway, including AKT and AS160, BAM15 improves insulin sensitivity in C2C12 myotubes.
Quantitative Data Summary
The following tables summarize the quantitative effects of BAM15 treatment in C2C12 myotubes as reported in various studies.
Table 1: Effects of BAM15 on Cell Viability and Mitochondrial Respiration
| Parameter | Concentration | Treatment Duration | Result | Reference |
| Cell Viability | Up to 100 µM | 16 hours | No significant change | |
| Caspase 3/7 Activity | Up to 40 µM | 16 hours | No significant increase | |
| Basal Oxygen Consumption Rate | 20 µM | 16 hours | Increased | |
| Maximal Oxygen Consumption Rate | 1 µM | Acute | Similar to FCCP | |
| Proton Leak | 20 µM | 16 hours | Increased |
Table 2: Effects of BAM15 on Glucose Metabolism
| Parameter | Concentration | Treatment Duration | Result | Reference |
| Glucose Uptake (Insulin-independent) | 6.25 µM | 16 hours | Significantly increased | |
| Glucose Uptake (Insulin-dependent) | 25 µM | 16 hours | 2-4 fold greater than insulin alone | |
| GLUT4 Translocation | Not specified | 16 hours | Increased | |
| p-AMPK (T172) | Not specified | 16 hours | Increased | |
| p-AKT (T308/S473) | Not specified | 16 hours | Increased (in the presence of insulin) | |
| p-AS160 (T642) | Not specified | 16 hours | Increased |
Table 3: Effects of BAM15 on Fatty Acid Oxidation
| Parameter | Concentration | Treatment Duration | Result | Reference |
| [1-14C]palmitate oxidation | Not specified | 16 hours | Increased |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for BAM15 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and effects of the mitochondrial uncoupler BAM15 in preclinical mouse models of obesity. The following protocols and data are compiled from peer-reviewed studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of BAM15.
Mechanism of Action
BAM15 is a small molecule that acts as a mitochondrial protonophore, uncoupling oxidative phosphorylation from ATP synthesis.[1][2] This process increases the proton leak across the inner mitochondrial membrane, leading to a compensatory increase in the oxidation of fuel substrates such as fatty acids and glucose to maintain the proton motive force.[2][3] The resulting increase in energy expenditure contributes to its anti-obesity effects.[4] A key mediator of BAM15's metabolic benefits is the activation of 5' AMP-activated protein kinase (AMPK), which promotes glucose uptake and fatty acid oxidation.
Caption: Mechanism of action of BAM15 as a mitochondrial uncoupler leading to increased energy expenditure and AMPK activation.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies administering BAM15 to mouse models of obesity.
Table 1: Effects of BAM15 on Body Weight and Composition in Diet-Induced Obese (DIO) Mice
| Parameter | Mouse Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |
| Body Weight | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet (~85 mg/kg/day) | 3 weeks | Prevented further weight gain | |
| Fat Mass | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | ↓ (P=0.0005) | |
| Lean Mass | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | No significant change | |
| Body Weight | C57BL/6J | BAM15 in WD | 0.05% (w/w) in diet | 8 days | - | |
| Body Weight | C57BL/6J | BAM15 in WD | 0.10% (w/w) in diet | 8 days | ↓ | |
| Body Weight | C57BL/6J | BAM15 in WD | 0.15% (w/w) in diet | 8 days | ↓ | |
| Fat Mass | C57BL/6J | BAM15 in WD | 0.10% (w/w) in diet | 8 days | ↓ | |
| Lean Mass | C57BL/6J | BAM15 in WD | 0.10% (w/w) in diet | 8 days | No change |
Table 2: Effects of BAM15 on Metabolic Parameters
| Parameter | Mouse Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Fasting Glucose | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | Reduced | |
| Fasting Insulin | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | Reduced | |
| Glucose Tolerance | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | Improved | |
| Energy Expenditure | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | Increased | |
| Food Intake | C57BL/6J | BAM15 in HFD | 0.1% (w/w) in diet | 3 weeks | No significant change | |
| Liver Triglycerides | db/db | BAM15 in chow | 0.2% (w/w) in diet | - | Reduced | |
| Glucose Tolerance | db/db | BAM15 in chow | 0.1% (w/w) in diet | - | Markedly improved |
Experimental Protocols
Animal Models
-
Diet-Induced Obesity (DIO) Model:
-
Strain: C57BL/6J mice.
-
Sex: Male.
-
Age: 10 weeks old at the start of treatment.
-
Diet: High-fat diet (HFD), typically 60% kcal from fat, for a specified period to induce obesity before BAM15 administration.
-
-
Genetic Obesity Model:
-
Strain: db/db mice (leptin receptor-deficient).
-
Use: To study the effects of BAM15 in a model of severe obesity and type 2 diabetes.
-
BAM15 Preparation and Administration
-
Oral Administration (Admixed in Diet):
-
BAM15 is mixed with the powdered high-fat diet at the desired concentration (e.g., 0.05%, 0.1%, 0.15% w/w).
-
The diet is then re-pelleted.
-
The medicated diet is provided ad libitum to the treatment group.
-
The control group receives the same diet without BAM15.
-
-
Oral Gavage:
-
Prepare a vehicle solution (e.g., corn oil).
-
Suspend BAM15 in the vehicle at the desired concentration to achieve doses of 10, 50, or 100 mg/kg body weight.
-
Administer the suspension via oral gavage at a specified frequency (e.g., once daily).
-
-
Intraperitoneal (IP) Injection:
-
Used primarily for acute studies to assess immediate effects on parameters like body temperature.
-
Dissolve BAM15 in a suitable vehicle (e.g., DMSO and saline).
-
Administer via IP injection at the desired dose.
-
Caption: A typical experimental workflow for evaluating BAM15 in mouse models of obesity.
Key Experimental Procedures
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice for a specified period (e.g., 6 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via IP injection.
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
-
Body Composition Analysis:
-
Use non-invasive methods like EchoMRI or Dual-Energy X-ray Absorptiometry (DEXA) to measure fat mass and lean mass at baseline and throughout the study.
-
-
Indirect Calorimetry:
-
Acclimate mice to metabolic cages.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect tissues such as liver, various adipose depots (gonadal, inguinal, retroperitoneal), and muscle.
-
Tissues can be snap-frozen in liquid nitrogen for subsequent molecular analyses (e.g., Western blotting for p-AMPK) or fixed for histology.
-
Measure liver triglycerides to assess hepatic steatosis.
-
Safety and Tolerability Considerations
-
Body Temperature: Unlike classical uncouplers such as DNP, chronic oral administration of BAM15 has not been found to alter core body temperature in mice.
-
Toxicity: Studies have shown that BAM15 is not toxic, even at high doses, and does not negatively impact biochemical and hematological markers of toxicity.
-
Food Intake: BAM15 does not appear to affect the satiety center in the brain, and treated mice generally do not exhibit a reduction in food intake compared to controls.
-
Lean Mass: A significant advantage of BAM15 is its ability to reduce fat mass without causing a concomitant loss of lean muscle mass.
References
- 1. One Molecule Could Help Researchers Treat Obesity [fishersci.com]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 4. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of BAM15 on Cellular Respiration: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for measuring the oxygen consumption rate (OCR) in cells following treatment with BAM15, a novel mitochondrial uncoupler. Understanding the impact of BAM15 on cellular bioenergetics is crucial for elucidating its mechanism of action and therapeutic potential in various metabolic diseases.[1][2][3][4] These application notes and protocols are intended for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug discovery.
Introduction to BAM15 and its Effect on Oxygen Consumption
BAM15 is a potent and selective mitochondrial uncoupling agent that enhances mitochondrial respiration.[1] It functions by disrupting the coupling between the electron transport chain and ATP synthesis. By transporting protons across the inner mitochondrial membrane, BAM15 dissipates the proton gradient, leading to an increase in oxygen consumption as the electron transport chain attempts to re-establish the gradient. This uncoupling of respiration from ATP production results in increased energy expenditure, making BAM15 a promising therapeutic candidate for conditions such as obesity and insulin (B600854) resistance. Unlike canonical uncouplers, BAM15 has demonstrated a favorable safety profile with minimal off-target effects and lower cytotoxicity.
Key Principles of Oxygen Consumption Rate (OCR) Measurement
The oxygen consumption rate (OCR) is a critical indicator of mitochondrial respiration. The most common method for measuring OCR in cultured cells is through extracellular flux analysis, utilizing instruments like the Agilent Seahorse XF Analyzer. This technology allows for the real-time, simultaneous measurement of OCR and the extracellular acidification rate (ECAR), a proxy for glycolysis. By sequentially injecting various mitochondrial modulators, a detailed profile of mitochondrial function, known as a "Mito Stress Test," can be generated.
Experimental Protocols
This section details the protocol for performing a Seahorse XF Cell Mito Stress Test to evaluate the effect of BAM15 on cellular oxygen consumption.
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., C2C12 myoblasts, HepG2 hepatocytes, or primary cells).
-
Cell Seeding:
-
One day prior to the assay, seed the cells into a Seahorse XF cell culture microplate at a predetermined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically to ensure a measurable OCR without rapid nutrient depletion.
-
Distribute the cell suspension evenly in each well, avoiding the background correction wells.
-
Allow the plate to rest at room temperature for 30-60 minutes before placing it in a 37°C CO₂ incubator overnight to ensure uniform cell attachment.
-
II. BAM15 Treatment
-
Acute vs. Chronic Treatment: The experimental design can involve either acute or chronic exposure to BAM15.
-
Acute Treatment: BAM15 is injected during the Seahorse assay to observe immediate effects on OCR.
-
Chronic Treatment: Cells are pre-incubated with BAM15 for a specific duration (e.g., 1, 6, or 24 hours) before the assay.
-
-
BAM15 Concentration: The optimal concentration of BAM15 should be determined through a dose-response experiment. Based on existing literature, concentrations ranging from 1 µM to 10 µM are typically effective.
III. Seahorse XF Assay Protocol
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge overnight in a non-CO₂ incubator at 37°C.
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate and wash the cells with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 30-60 minutes before starting the assay to allow for temperature and pH equilibration.
-
-
Drug Loading:
-
Prepare stock solutions of BAM15 and the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium at a concentration 10x the final desired concentration.
-
Load the drug solutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
-
Data Presentation
The quantitative data obtained from the Seahorse XF assay can be summarized in the following table for clear comparison of mitochondrial function parameters after BAM15 treatment.
| Parameter | Vehicle Control | BAM15 Treatment | Description |
| Basal Respiration | OCR before injections | OCR before injections | The baseline oxygen consumption of the cells. |
| ATP-Linked Respiration | (Basal OCR) - (Oligomycin OCR) | (BAM15-induced OCR) - (Oligomycin OCR) | The portion of basal respiration used for ATP synthesis. |
| Proton Leak | Oligomycin OCR | Oligomycin OCR after BAM15 | The portion of basal respiration not coupled to ATP synthesis, indicative of proton leak across the inner mitochondrial membrane. |
| Maximal Respiration | (FCCP OCR) - (Non-Mitochondrial OCR) | (FCCP OCR) - (Non-Mitochondrial OCR) | The maximum oxygen consumption rate the cell can achieve. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | (Maximal Respiration) - (BAM15-induced OCR) | The cell's ability to respond to an increased energy demand. |
| Non-Mitochondrial Respiration | Rotenone/Antimycin A OCR | Rotenone/Antimycin A OCR | Oxygen consumption from sources other than mitochondrial respiration. |
Visualization of Pathways and Workflows
BAM15 Mechanism of Action
The following diagram illustrates the mechanism by which BAM15 uncouples mitochondrial respiration from ATP synthesis.
Caption: BAM15 dissipates the proton gradient across the inner mitochondrial membrane.
Experimental Workflow for OCR Measurement
The diagram below outlines the key steps in the experimental workflow for measuring the oxygen consumption rate after BAM15 treatment using a Seahorse XF Analyzer.
Caption: Experimental workflow for measuring OCR after BAM15 treatment.
Seahorse XF Mito Stress Test Logical Flow
This diagram illustrates the logical sequence of injections and the corresponding measured parameters during a Seahorse XF Mito Stress Test following an initial BAM15 injection.
Caption: Logical flow of a Seahorse XF Mito Stress Test with BAM15.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 4. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse XF Assay: Evaluating the Efficacy of the Mitochondrial Uncoupler BAM15
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM15 is a novel small molecule mitochondrial protonophore that selectively uncouples oxidative phosphorylation.[1][2] Unlike classical uncouplers, BAM15 exhibits a wider therapeutic window and reduced off-target effects, making it a promising candidate for the treatment of metabolic diseases such as obesity and diabetes.[3][4] It functions by increasing the permeability of the inner mitochondrial membrane to protons, thereby dissipating the proton gradient and uncoupling the electron transport chain from ATP synthesis.[1] This action leads to an increase in mitochondrial respiration and energy expenditure. The Agilent Seahorse XF Analyzer is a critical tool for assessing the efficacy of mitochondrial uncouplers like BAM15 by providing real-time measurements of cellular metabolic functions, primarily the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
This document provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the efficacy of BAM15.
Signaling Pathway of BAM15
BAM15's primary mechanism of action is the uncoupling of oxidative phosphorylation. This leads to a decrease in cellular ATP levels, which in turn activates key energy-sensing signaling pathways, notably AMP-activated protein kinase (AMPK) and PGC-1α. Activation of AMPK promotes glucose uptake and fatty acid oxidation, while PGC-1α stimulates mitochondrial biogenesis.
Signaling pathway of BAM15 as a mitochondrial uncoupler.
Experimental Protocols
I. Seahorse XF Cell Mito Stress Test
This assay determines the impact of BAM15 on key parameters of mitochondrial function.
A. Materials
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine
-
BAM15
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) - as a positive control
-
Rotenone/Antimycin A mixture
-
Cells of interest (e.g., C2C12 myotubes, NMuLi liver cells, 3T3-L1 adipocytes)
B. Protocol
-
Cell Seeding:
-
The day before the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. For example, seed C2C12 cells at 1.0 x 10^4 cells per well or NMuLi cells at 2.0 x 10^4 cells per well for a 96-well plate.
-
Incubate overnight in a standard CO2 incubator at 37°C to allow for cell attachment.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation (Day of Assay):
-
Warm the Seahorse XF assay medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Remove the cell culture medium from the wells and gently wash once with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least one hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of BAM15, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at a concentration 10x the final desired concentration.
-
Load the compounds into the appropriate injection ports of the hydrated sensor cartridge. A typical injection strategy is:
-
Port A: BAM15 (at various concentrations for titration) or vehicle control
-
Port B: Oligomycin (e.g., 1.0 µM final concentration)
-
Port C: FCCP (e.g., 0.5 µM final concentration - for comparison with BAM15's maximal effect)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from the ports.
-
II. Experimental Workflow Diagram
References
- 1. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: BAM15 Treatment in Diet-Induced Obese C57BL/6J Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAM15 is a small molecule mitochondrial protonophore that functions as an energy uncoupler.[1] By increasing mitochondrial respiration, BAM15 stimulates energy expenditure, making it a promising therapeutic candidate for obesity and related metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH).[2][3] In preclinical studies involving C57BL/6J mice with diet-induced obesity (DIO), BAM15 has been shown to reduce adiposity, reverse insulin (B600854) resistance, and improve glycemic control without altering food intake, lean body mass, or body temperature.[4][5] These application notes provide a summary of the quantitative data and detailed experimental protocols for utilizing BAM15 in a DIO C57BL/6J mouse model.
Mechanism of Action
BAM15 exerts its therapeutic effects by disrupting the mitochondrial electrochemical gradient. It transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation from ATP synthesis forces the cell to increase substrate oxidation to maintain the proton gradient, leading to a higher rate of caloric expenditure. A key downstream mediator of BAM15's action is the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The sustained activation of AMPK is crucial for the metabolic benefits observed with BAM15 treatment, including enhanced glucose uptake and fatty acid oxidation.
Caption: Mechanism of BAM15 as a mitochondrial protonophore.
Caption: BAM15 activates the AMPK signaling pathway.
In Vivo Efficacy Data: Summary Tables
The following tables summarize the quantitative outcomes of BAM15 treatment in DIO C57BL/6J mice as reported in literature.
Table 1: Effects of BAM15 on Body Weight, Composition, and Food Intake
| Parameter | Control Group (60% HFD) | BAM15 Group (0.1% w/w in HFD) | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Body Weight | Gained Weight | Resistant to weight gain | 3 weeks | Statistically significant difference in body weight observed from day 9 onwards. | |
| Fat Mass | Increased | Significantly reduced | 6 weeks | BAM15 treatment reverses diet-induced obesity by decreasing fat mass. | |
| Lean Mass | Maintained | No significant change | 6 weeks | BAM15 does not affect lean body mass. |
| Cumulative Food Intake | No significant difference | No significant difference | 3 weeks | BAM15's effects on body weight are independent of changes in food intake. | |
Table 2: Effects of BAM15 on Glycemic Control and Hepatic Steatosis
| Parameter | Control Group (60% HFD) | BAM15 Group (0.1% w/w in HFD) | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Glucose Tolerance | Impaired | Completely reversed glucose intolerance | 3 weeks | BAM15 significantly improves whole-body glucose homeostasis. | |
| Insulin Sensitivity | Insulin Resistant | Improved insulin sensitivity in multiple tissues | 6 weeks | Hyperinsulinemic-euglycemic clamp studies confirmed enhanced insulin sensitivity. | |
| Blood Glucose | Elevated | Significantly lower | 2 weeks | BAM15 treatment leads to lower blood glucose concentrations compared to control. |
| Hepatic Triglycerides | Elevated | Significantly decreased | Not Specified | BAM15 reduces fat accumulation in the liver. | |
Table 3: Pharmacokinetic and Dosing Parameters of BAM15
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Administration Route | Oral, ad libitum | Mixed in high-fat diet | |
| Dosage in Diet | 0.1% (w/w) | In 60% HFD | |
| Approx. Daily Consumption | ~85 mg/kg/day | Ad libitum feeding | |
| Peak Serum Concentration | ~5 µM | After ad libitum feeding | |
| Serum Half-life | ~3 hours | In C57BL/6J mice |
| Primary Tissue Distribution | Adipose tissue | Lesser extent in liver, heart, and kidneys | |
Experimental Protocols
The following protocols are based on methodologies described in studies using BAM15 in DIO C57BL/6J mice.
Caption: General experimental workflow for BAM15 studies in DIO mice.
Protocol 3.1: Induction of Diet-Induced Obesity (DIO)
-
Animals: Use male C57BL/6J mice, typically starting at 8-10 weeks of age.
-
Housing: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Diet: To induce obesity, feed mice a high-fat diet (HFD), commonly one with 60% of calories derived from fat.
-
Duration: Maintain mice on the HFD for a sufficient period (e.g., 6-12 weeks) to establish a clear obese phenotype, characterized by significant weight gain and impaired glucose tolerance compared to chow-fed controls.
-
Verification: Before starting treatment, confirm the obese phenotype by measuring body weight, body composition, and performing a baseline glucose tolerance test.
Protocol 3.2: BAM15 Administration
-
Formulation: Prepare the BAM15-containing diet by admixing the compound into the HFD powder to a final concentration of 0.1% (w/w). Ensure homogenous mixing. A control diet consisting of the same HFD with vehicle should be prepared.
-
Randomization: Stratify mice based on body weight and/or fat mass and randomize them into treatment groups (e.g., HFD Control vs. HFD + BAM15).
-
Administration: Provide the respective diets to the mice ad libitum for the duration of the study (typically 3-6 weeks).
-
Monitoring: Measure food intake daily and body weight weekly throughout the treatment period.
Protocol 3.3: Measurement of Metabolic Parameters
A. Glucose Tolerance Test (GTT)
-
Fasting: Fast the mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a standard glucometer.
-
Glucose Injection: Administer a bolus of glucose solution (e.g., 2 g/kg of lean mass) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at specified time points after the injection, typically 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.
B. Body Composition Analysis
-
Method: Use a non-invasive method such as quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass, lean mass, and fluid content.
-
Procedure: Perform measurements on conscious, unanesthetized mice at baseline and at the end of the treatment period to assess changes in body composition.
C. Assessment of Energy Expenditure
-
Method: Use an indirect calorimetry system (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection.
-
Data Collection: Collect data over a 24-48 hour period to assess energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Analysis: Analyze the data to determine if BAM15 increases energy expenditure independent of locomotor activity.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines (IACUC).
References
- 1. news-medical.net [news-medical.net]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. debuglies.com [debuglies.com]
- 4. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
Application Notes and Protocols for In Vivo Studies of BAM15 on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of BAM15, a mitochondrial uncoupler, on insulin (B600854) resistance. The data and protocols are compiled from preclinical studies, offering valuable insights for researchers investigating novel therapeutics for metabolic diseases.
BAM15 has emerged as a promising agent that enhances energy expenditure and improves glycemic control.[1][2][3] Studies in diet-induced obese (DIO) and genetically obese (db/db) mouse models have demonstrated its potent insulin-sensitizing effects.[2][3] Notably, BAM15's therapeutic benefits often occur without significant changes in food intake or body temperature, highlighting its unique mechanism of action centered on mitochondrial bioenergetics.
Data Presentation: Quantitative Effects of BAM15 In Vivo
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of BAM15 on insulin resistance and related metabolic parameters.
Table 1: Effects of BAM15 on Glycemic Control and Insulin Sensitivity
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Glucose Tolerance | Diet-Induced Obese C57BL/6J Mice | 0.1% w/w BAM15 in high-fat diet (HFD) for 3 weeks | Improved glucose clearance during intraperitoneal glucose tolerance test (IPGTT) compared to HFD controls. | |
| Western Diet-fed Mice | 0.10% BAM15 in Western Diet (WD) for 3 weeks | Significantly improved glucose tolerance in IPGTT compared to WD controls. | ||
| Insulin Levels | Diet-Induced Obese C57BL/6J Mice | 0.1% w/w BAM15 in HFD for 3 weeks | Reduced fasting insulin and glucose-stimulated insulin concentrations compared to HFD controls. | |
| db/db Mice | High-dose BAM15 | Decreased glucagon (B607659) concentrations. | ||
| Insulin Sensitivity (HOMA-IR) | Diet-Induced Obese C57BL/6J Mice | 0.1% w/w BAM15 in HFD | HOMA-IR was significantly reduced, indicating improved insulin sensitivity. | |
| Hyperinsulinemic-Euglycemic Clamp | Western Diet-fed Mice | 0.10% BAM15 in WD for 6 weeks | Increased glucose infusion rate, suppression of hepatic glucose output, and enhanced glucose uptake in skeletal muscle and adipose tissue. |
Table 2: Effects of BAM15 on Body Composition and Energy Metabolism
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | Diet-Induced Obese C57BL/6J Mice | 0.1% w/w BAM15 in HFD for 3 weeks | Resistant to weight gain compared to HFD controls. | |
| Body Composition | Diet-Induced Obese C57BL/6J Mice | 0.1% w/w BAM15 in HFD | Improved body composition independent of weight loss. | |
| Western Diet-fed Mice | 0.10% BAM15 in WD | Decreased body fat mass without altering lean body mass. | ||
| Energy Expenditure | Diet-Induced Obese C57BL/6J Mice | 0.1% w/w BAM15 in HFD | Stimulated energy expenditure. | |
| Food Intake | Diet-Induced Obese Mice | BAM15 treatment | No significant alteration in food intake. | |
| Body Temperature | Diet-Induced Obese Mice | BAM15 treatment | No significant alteration in body temperature. | |
| Hepatic Steatosis | Obese Mice | BAM15 treatment | Decreased hepatic fat. | |
| db/db Mice | High-dose BAM15 | Reduced liver triglycerides. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Animal Models and BAM15 Administration
-
Animal Model: Male C57BL/6J mice, 10 weeks old, are typically used for diet-induced obesity studies. Mice are fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity and insulin resistance. Genetically obese models such as db/db mice have also been utilized.
-
BAM15 Administration: BAM15 is orally bioavailable and can be administered by incorporating it into the diet (e.g., 0.1% w/w). This method allows for ad libitum consumption and sustained drug exposure.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load, providing an indication of overall glucose tolerance.
-
Protocol:
-
Fast mice for a predetermined period (e.g., 6 hours).
-
Record baseline blood glucose from the tail vein.
-
Administer a bolus of glucose (e.g., 1-2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood for insulin measurements can also be collected at these time points.
-
Hyperinsulinemic-Euglycemic Clamp
-
Purpose: Considered the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Protocol:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for recovery.
-
Fast the mice overnight.
-
Infuse a priming dose of human insulin, followed by a continuous infusion to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) at steady-state is a direct measure of whole-body insulin sensitivity.
-
Tracers such as [3-³H]-glucose can be used to assess hepatic glucose production and tissue-specific glucose uptake.
-
Body Composition and Energy Expenditure
-
Body Composition: Can be assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to determine fat mass and lean mass.
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BAM15 Action
BAM15 acts as a mitochondrial protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in mitochondrial respiration and energy expenditure. A key downstream effector of BAM15's metabolic benefits is the activation of AMP-activated protein kinase (AMPK). Activated AMPK promotes glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity.
Caption: BAM15's mechanism of action on insulin sensitivity.
Experimental Workflow for In Vivo BAM15 Studies
The following diagram outlines a typical experimental workflow for evaluating the effects of BAM15 on insulin resistance in a diet-induced obese mouse model.
Caption: A typical experimental workflow for in vivo BAM15 studies.
References
- 1. BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
Application Notes and Protocols for Experiments with BAM15
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BAM15 is a potent and selective mitochondrial protonophore uncoupler that offers a significant advancement in the study of cellular metabolism and its therapeutic applications.[1][2][3][4] By disrupting the proton gradient across the inner mitochondrial membrane, BAM15 increases mitochondrial respiration and energy expenditure without the toxic off-target effects associated with previous generations of mitochondrial uncouplers.[1] These characteristics make BAM15 a valuable tool for investigating metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as conditions linked to mitochondrial dysfunction like neurodegenerative diseases. This document provides detailed application notes and protocols for conducting cell culture experiments using BAM15.
Mechanism of Action:
BAM15 acts as a protonophore, shuttling protons across the inner mitochondrial membrane and thereby dissipating the proton motive force. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a compensatory increase in the rate of electron transport chain (ETC) activity and oxygen consumption as the mitochondria attempt to re-establish the proton gradient. This increased metabolic rate results in enhanced fatty acid and glucose oxidation. A key signaling pathway activated by the resulting decrease in cellular ATP levels is the AMP-activated protein kinase (AMPK) pathway, which further promotes catabolic processes to restore energy balance.
Data Presentation: Cell Culture Conditions for BAM15 Experiments
The following table summarizes the cell culture conditions reported in various studies investigating the effects of BAM15.
| Cell Line | Cell Type | Media | Serum | BAM15 Concentration | Treatment Duration | Reference |
| C2C12 | Mouse myoblasts | High-glucose DMEM | 10% FBS (growth), 2% Horse Serum (differentiation) | 1 µM - 100 µM | 16 hours | |
| L6 | Rat myoblasts | Not specified | Not specified | 100 nM - 50 µM | Acute | |
| AML12 | Mouse hepatocytes | Not specified | Not specified | 1 µM | Acute | |
| 3T3-L1 | Mouse adipocytes | Not specified | Not specified | 1 µM | Acute | |
| RAW264.7 | Mouse macrophages | DMEM | 10% FBS | Various | Pretreatment before LPS | |
| Hepa 1-6 | Mouse hepatocytes | DMEM | 10% FBS | Various | 24 hours (pretreatment) | |
| Primary Rat Neonatal Ventricular Cardiomyocytes | Primary cardiomyocytes | Not specified | Not specified | 100 nM - 50 µM | Acute | |
| Human Primary Fibroblasts | Primary fibroblasts | Not specified | Not specified | 100 nM - 50 µM | Acute |
Experimental Protocols
Protocol 1: General Cell Culture and BAM15 Treatment
This protocol provides a general guideline for culturing cells and treating them with BAM15. Specific conditions should be optimized based on the cell line and experimental design.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
BAM15 (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel at a density that will ensure they reach the desired confluency (typically 70-80%) at the time of treatment.
-
Cell Growth: Culture cells in complete growth medium in an incubator at 37°C with 5% CO2.
-
BAM15 Preparation: Prepare fresh dilutions of BAM15 from a stock solution in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest BAM15 concentration used.
-
Treatment: When cells have reached the desired confluency, remove the growth medium and replace it with the medium containing the desired concentration of BAM15 or vehicle control.
-
Incubation: Return the cells to the incubator for the specified treatment duration.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as RNA extraction, protein analysis, or metabolic assays.
Protocol 2: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to BAM15.
Materials:
-
Seahorse XF Cell Culture Microplates
-
BAM15
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell type.
-
BAM15 Treatment: Treat cells with BAM15 or vehicle control for the desired duration as described in Protocol 1.
-
Assay Preparation:
-
One hour before the assay, remove the treatment medium and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Base Medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Analyzer:
-
Load the Seahorse XF Sensor Cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: ATP Production Assay
This protocol describes a method to quantify cellular ATP levels following BAM15 treatment.
Materials:
-
Cells cultured in 96-well plates
-
BAM15
-
ATP Assay Kit (e.g., luciferase-based)
-
Lysis buffer (provided with the kit)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with BAM15 or vehicle control as described in Protocol 1.
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the recommended volume of lysis buffer to each well and incubate according to the kit's instructions to lyse the cells and release ATP.
-
-
ATP Measurement:
-
Add the ATP assay reagent (containing luciferase and D-luciferin) to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis: Normalize the luminescence readings to the protein concentration in each well to determine the relative ATP levels.
Protocol 4: Western Blotting for Signaling Proteins
This protocol details the detection of key signaling proteins, such as phosphorylated AMPK (p-AMPK) and AKT (p-AKT), by Western blotting.
Materials:
-
Cells treated with BAM15
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash BAM15-treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Molecule Could Help Researchers Treat Obesity [fishersci.com]
- 3. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 4. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
BAM15: A Novel Tool for Interrogating Mitochondrial Respiration in Cancer Cells
Application Note and Protocols
For researchers, scientists, and drug development professionals, understanding the metabolic vulnerabilities of cancer cells is paramount. Mitochondrial respiration, a key energy-producing pathway, presents a promising therapeutic target. BAM15, a novel small-molecule mitochondrial uncoupler, offers a potent and specific tool to dissect the role of oxidative phosphorylation (OXPHOS) in cancer cell bioenergetics, proliferation, and survival. This document provides detailed application notes and experimental protocols for utilizing BAM15 in cancer research.
Introduction to BAM15
BAM15 is a potent mitochondrial protonophore uncoupler that disrupts the coupling between the electron transport chain (ETC) and ATP synthesis.[1][2][3][4] By facilitating proton transport across the inner mitochondrial membrane, BAM15 dissipates the proton gradient, leading to an increase in oxygen consumption and energy expenditure as heat, without a corresponding increase in ATP production.[1] Unlike classical uncouplers, BAM15 exhibits a wider effective concentration range and lower cellular toxicity, making it a superior tool for studying mitochondrial function.
Mechanism of Action
BAM15's primary mechanism involves the uncoupling of oxidative phosphorylation. This leads to a cascade of cellular events, including:
-
Increased Mitochondrial Respiration: By dissipating the proton motive force, BAM15 relieves the backpressure on the ETC, leading to a significant increase in the oxygen consumption rate (OCR).
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): The influx of protons into the mitochondrial matrix leads to a sustained depolarization of the mitochondrial membrane.
-
Reduced ATP Production: The uncoupling of the ETC from ATP synthase results in a decrease in mitochondrial ATP synthesis.
-
Activation of AMP-activated Protein Kinase (AMPK): The decrease in cellular energy status, reflected by a lower ATP/AMP ratio, activates AMPK, a master regulator of cellular energy homeostasis.
-
Induction of Apoptosis and Inhibition of Proliferation: In various cancer cell lines, BAM15 has been shown to inhibit proliferation and induce apoptosis, often through the production of reactive oxygen species (ROS).
Applications in Cancer Research
BAM15 is a versatile tool for investigating several aspects of cancer cell metabolism and physiology:
-
Studying Reliance on Oxidative Phosphorylation: Assess the dependency of different cancer cell types on mitochondrial respiration for energy production and proliferation.
-
Investigating Metabolic Plasticity: Explore how cancer cells adapt their metabolism in response to mitochondrial stress induced by BAM15.
-
Screening for Synergistic Drug Combinations: Identify compounds that enhance the anti-cancer effects of BAM15. For instance, it has been shown to enhance the activity of cytarabine (B982) in acute myeloid leukemia (AML).
-
Evaluating Novel Therapeutic Strategies: Explore mitochondrial uncoupling as a potential anti-cancer therapy, particularly for tumors reliant on mitochondrial metabolism.
Data Presentation: Effects of BAM15 on Cancer Cells
The following tables summarize the quantitative effects of BAM15 on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentrations of BAM15 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | 24 | |
| EO771 | Murine Mammary Cancer | ~5-10 | 24 | |
| AML Cells | Acute Myeloid Leukemia | Not specified | Not specified |
Table 2: Effects of BAM15 on Mitochondrial Respiration Parameters
| Cell Line | BAM15 Concentration | Effect on Basal Respiration | Effect on ATP-Linked Respiration | Effect on Proton Leak | Reference |
| MDA-MB-231 | 50 ng/mL | Increased | Decreased | Increased | |
| EO771 | 50 ng/mL | Increased | Decreased | Increased | |
| C2C12 Myoblasts | 20 µM | Increased | Decreased | Increased |
Mandatory Visualizations
Here are the diagrams for signaling pathways and experimental workflows.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.co.za [peptide.co.za]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of BAM 15 in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BAM15 in cell culture experiments. Our goal is to help you identify and minimize potential off-target effects to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is BAM15 and what is its primary mechanism of action?
BAM15 is a novel mitochondrial protonophore uncoupler.[1][2] Its primary function is to transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[3][4] This uncouples the electron transport chain from oxidative phosphorylation, leading to an increase in mitochondrial respiration and dissipation of the mitochondrial membrane potential, without generating ATP.[5]
2. What are the main advantages of BAM15 over other mitochondrial uncouplers like FCCP or DNP?
The primary advantage of BAM15 is its improved safety and specificity profile. Unlike FCCP and DNP, BAM15 does not depolarize the plasma membrane, which is a significant off-target effect of older uncouplers that can lead to cytotoxicity. Consequently, BAM15 exhibits lower cytotoxicity and allows for the study of mitochondrial uncoupling with fewer confounding variables. It also has a wider effective concentration range than FCCP, making it more versatile for various cell lines and experimental setups.
3. What is the recommended solvent and storage condition for BAM15?
BAM15 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C for long-term stability (stable for ≥ 4 years). Aqueous working solutions are not recommended for storage for more than one day.
4. What is the typical working concentration for BAM15 in cell culture?
The optimal working concentration of BAM15 is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Generally, concentrations ranging from 100 nM to 10 µM have been shown to be effective for increasing oxygen consumption in various cell lines. For some applications, such as inhibiting tumor cell growth, concentrations between 2 to 10 µM have been used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | Concentration of BAM15 is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., 100 nM) and titrate up. |
| Off-target effects of the solvent (DMSO). | Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Cell line is particularly sensitive to mitochondrial uncoupling. | Reduce the treatment duration. Monitor cell viability at different time points to find the optimal exposure time. | |
| No Observable Effect on Mitochondrial Respiration | Concentration of BAM15 is too low. | Increase the concentration of BAM15. Confirm the activity of your BAM15 stock by testing it on a cell line known to be responsive. |
| Incorrect preparation of BAM15 solution. | Ensure BAM15 is fully dissolved in DMSO before diluting in culture medium. Precipitated BAM15 will not be effective. | |
| Issues with the oxygen consumption rate (OCR) measurement assay (e.g., Seahorse XF Analyzer). | Ensure your instrument is properly calibrated and that your cell seeding density is optimized for the assay. Include positive controls (e.g., FCCP) to validate the assay. | |
| Variability in Experimental Results | Inconsistent BAM15 concentration due to precipitation in aqueous media. | Prepare fresh dilutions of BAM15 from your DMSO stock for each experiment. Do not store working solutions in aqueous buffers for extended periods. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure a consistent level of confluency at the time of treatment. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Ensure your cell culture incubator is properly maintained and calibrated. | |
| Unexpected Changes in Cellular Signaling Pathways | Downstream effects of mitochondrial uncoupling. | BAM15 is known to activate signaling pathways such as AMPK. Be aware of these expected downstream effects when interpreting your data. |
| Off-target effects at high concentrations. | While more specific than older uncouplers, high concentrations of any compound can lead to off-target effects. Use the lowest effective concentration possible. |
Experimental Protocols
Protocol 1: Determining Optimal BAM15 Concentration using an Oxygen Consumption Rate (OCR) Assay
This protocol outlines the use of a Seahorse XF Analyzer to determine the optimal concentration of BAM15 for mitochondrial uncoupling in a specific cell line.
Materials:
-
Your cell line of interest
-
BAM15 stock solution (in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and L-glutamine)
-
Oligomycin (B223565), Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed your cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare BAM15 Dilutions: Prepare a series of BAM15 dilutions in the assay medium. A common range to test is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control (assay medium with the same final DMSO concentration).
-
Medium Exchange: Remove the cell culture medium from the microplate and wash the cells with pre-warmed assay medium. Add the final volume of pre-warmed assay medium to each well.
-
Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Load Sensor Cartridge: Load the BAM15 dilutions and other compounds (Oligomycin, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Calibrate the sensor cartridge and run the mitochondrial stress test protocol on the Seahorse XF Analyzer. The instrument will measure the basal OCR, and then inject the different concentrations of BAM15, followed by oligomycin and rotenone/antimycin A to determine the maximal respiration.
-
Data Analysis: Analyze the OCR data to determine the concentration of BAM15 that provides the maximal uncoupling effect without inhibiting respiration.
Protocol 2: Assessing Off-Target Plasma Membrane Depolarization
This protocol describes a method to confirm that BAM15 is not causing off-target depolarization of the plasma membrane, a known side effect of compounds like FCCP.
Materials:
-
Your cell line of interest
-
BAM15 stock solution (in DMSO)
-
FCCP (as a positive control)
-
Plasma membrane potential-sensitive dye (e.g., a fluorescent voltage-sensitive dye)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a format suitable for fluorescence imaging or plate-based reading (e.g., glass-bottom dish or 96-well black-walled plate).
-
Dye Loading: Load the cells with the plasma membrane potential-sensitive dye according to the manufacturer's instructions.
-
Treatment: Treat the cells with different concentrations of BAM15, FCCP (as a positive control), and a vehicle control (DMSO).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A change in fluorescence indicates a change in plasma membrane potential.
-
Data Analysis: Compare the fluorescence changes in BAM15-treated cells to the vehicle control and FCCP-treated cells. No significant change in fluorescence in BAM15-treated cells compared to the vehicle control confirms the absence of off-target plasma membrane depolarization.
Data Presentation
Table 1: Comparison of BAM15 and FCCP Cytotoxicity
| Compound | Cell Line | Assay | Concentration causing significant cytotoxicity | Reference |
| BAM15 | C2C12 myotubes | Caspase 3/7 activity | > 40 µM | |
| FCCP | C2C12 myotubes | Caspase 3/7 activity | ≥ 10 µM | |
| BAM15 | A10 cells | LIVE/DEAD assay | No significant cytotoxicity at 10 µM | |
| FCCP | L6 and NmuLi cells | Not specified | More cytotoxic than BAM15 |
Table 2: Solubility of BAM15
| Solvent | Solubility | Reference |
| DMSO | 20 mg/ml | |
| DMF | 20 mg/ml | |
| Ethanol | ~1 mg/ml | |
| Aqueous Buffers | Sparingly soluble |
Visualizations
Caption: Mechanism of BAM15 as a mitochondrial uncoupler.
Caption: Key signaling pathways affected by BAM15.
Caption: Recommended experimental workflow for using BAM15.
References
- 1. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 2. BAM 15 | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
Stability of BAM 15 in different cell culture media over time
Welcome to the technical support center for BAM15, a novel mitochondrial uncoupler. This resource is designed to assist researchers, scientists, and drug development professionals with their in vitro experiments involving BAM15. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of BAM15 in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with BAM15 in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Compound Instability: BAM15 may degrade in cell culture media over the course of a long experiment. While the in vivo half-life in mice is approximately 1.7 to 3 hours, its stability in various media at 37°C is not well-documented.[1][2][3] Inaccurate Concentration: Issues with initial weighing of the powdered compound or inaccuracies in preparing stock and working solutions. BAM15 powder can be sticky and difficult to weigh accurately.[4] Vehicle Effects: The vehicle used to dissolve BAM15 (e.g., DMSO) may have cytotoxic or other confounding effects on the cells at certain concentrations. | Assess Stability: Perform a time-course experiment to determine the stability of BAM15 in your specific cell culture medium and under your experimental conditions. This can be done by measuring a known biological effect of BAM15 (e.g., increase in oxygen consumption rate) at different time points after adding the compound to the media. Solution Preparation: To ensure accurate weighing, briefly centrifuge the vial to collect all the powder at the bottom.[4] Alternatively, dissolve the entire contents of the vial in a known volume of DMSO to create a concentrated stock solution. Prepare fresh working solutions from frozen aliquots of the stock solution for each experiment. Vehicle Control: Always include a vehicle-only control in your experiments to account for any effects of the solvent. Ensure the final concentration of the vehicle is consistent across all conditions and is below the level known to affect your cell type. |
| High cellular toxicity or cell death observed. | High Concentration of BAM15: While BAM15 is reported to have lower cytotoxicity than other uncouplers like FCCP and DNP, high concentrations can still be toxic. Off-target Effects: Although BAM15 is selective for the mitochondrial membrane, very high concentrations might have off-target effects. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint. Studies have shown BAM15 to be effective in the nanomolar to low micromolar range (e.g., 10 nM to 20 µM). Monitor Cell Viability: Use a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your main experiment to monitor the health of your cells. |
| Low or no observable effect of BAM15. | Compound Inactivity: The compound may have degraded due to improper storage or handling. Insufficient Concentration: The concentration of BAM15 used may be too low to elicit a response in your specific cell model. Cell Type Specificity: The response to BAM15 can be cell-type specific. | Proper Storage: Store powdered BAM15 at -20°C to -80°C, protected from light and moisture. Store DMSO stock solutions in single-use aliquots at -80°C for up to a year. Optimize Concentration: Test a range of BAM15 concentrations to find the effective dose for your cell line. Literature Review: Consult literature for studies using BAM15 in similar cell types to guide your experimental design. |
| Precipitation of BAM15 in cell culture medium. | Low Aqueous Solubility: BAM15 has low aqueous solubility. The final concentration of the vehicle (e.g., DMSO) may be too low to keep the compound in solution when diluted in aqueous media. | Vehicle Concentration: Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, but remains non-toxic to your cells (typically ≤ 0.1%). Working Solution Preparation: When preparing working solutions, dilute the DMSO stock into an appropriate vehicle for your experiments, such as PBS or saline containing a small percentage of DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for BAM15 powder and its stock solutions?
A1:
-
Powder: Solid BAM15 should be stored at -20°C to -80°C, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.
Q2: How stable is BAM15 in different cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
A2: There is limited published data directly quantifying the stability of BAM15 in various cell culture media over time. The in vivo half-life in mice is relatively short (1.7-3 hours). Given its chemical structure, stability in aqueous media at 37°C could be a concern for long-term experiments (e.g., >12-24 hours). It is highly recommended to empirically determine the stability of BAM15 under your specific experimental conditions. You can do this by adding BAM15 to your medium, incubating it for different durations at 37°C, and then testing its biological activity.
Q3: What is the mechanism of action of BAM15?
A3: BAM15 is a mitochondrial protonophore uncoupler. It works by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis leads to an increase in mitochondrial respiration and energy expenditure. BAM15 also activates key signaling pathways, notably the AMP-activated protein kinase (AMPK) pathway, in response to the depletion of ATP.
Q4: In which cell culture media has BAM15 been used successfully?
A4: BAM15 has been successfully used in a variety of cell culture media, including:
-
DMEM (Dulbecco's Modified Eagle Medium): Used for C2C12 myotubes, AML12 hepatocytes, and murine macrophages (RAW264.7).
-
RPMI-1640 (Roswell Park Memorial Institute medium): Used for human monocytic THP-1 cells and isolated murine neutrophils.
-
DMEM:F12 (1:1 mix): Used for AML12 hepatocytes.
Q5: What are the known signaling pathways activated by BAM15?
A5: The primary signaling pathway activated by BAM15 is the AMP-activated protein kinase (AMPK) pathway. The decrease in cellular ATP levels due to mitochondrial uncoupling leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, can phosphorylate downstream targets like AS160, promoting glucose uptake and fatty acid oxidation. BAM15 also stimulates the expression and activity of PGC-1α, a key regulator of mitochondrial biogenesis.
Experimental Protocols & Data
In Vitro Respiratory Kinetics of BAM15
The following table summarizes the respiratory kinetics of BAM15 compared to other mitochondrial uncouplers, DNP and FCCP, in C2C12 myotubes.
| Parameter | 1 µM BAM15 | 1 µM DNP | 1 µM FCCP |
| Maximal Rate of Oxygen Consumption (OCR) | High | Low | High |
| Time to Maximal Uncoupling Rate | Extended | Short | Short |
| Mitochondrial Respiratory Half-life | Long | Short | Short |
Data adapted from Axelrod et al., 2020.
Protocol: Assessment of Cellular Respiration using Extracellular Flux Analysis
This protocol outlines the general steps for measuring the effect of BAM15 on mitochondrial respiration in cultured cells.
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and differentiate as required.
-
Compound Preparation: Prepare stock solutions of BAM15, oligomycin, FCCP, and rotenone/antimycin A in an appropriate solvent (e.g., DMSO). Dilute the compounds to their final working concentrations in Seahorse XF DMEM medium.
-
Cell Treatment:
-
For chronic exposure studies, treat cells with BAM15 for a specified period (e.g., 16 hours) prior to the assay.
-
For acute exposure, the compound is injected during the assay.
-
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium (supplemented with glucose, pyruvate, and L-glutamine) and incubate at 37°C in a non-CO2 incubator.
-
Extracellular Flux Analysis:
-
Load the prepared compounds into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the compounds (e.g., BAM15 or vehicle, followed by oligomycin, FCCP, and rotenone/antimycin A) and measure OCR after each injection.
-
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizations
Caption: Signaling pathway of BAM15 as a mitochondrial uncoupler.
Caption: General experimental workflow for in vitro studies with BAM15.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥98% (HPLC), powder, mitochondrial protonophore uncoupler | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting BAM 15 experiments showing unexpected results
Welcome to the technical support center for BAM 15. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments involving the mitochondrial uncoupler, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
1. Why am I observing lower than expected or no effect of this compound on mitochondrial respiration?
Several factors could contribute to a diminished or absent response to this compound. Consider the following troubleshooting steps:
-
Inadequate Concentration: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.[1][2]
-
Solubility Issues: this compound has low water solubility.[3] Improper dissolution can lead to precipitation and a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your experimental media.[4] Sonication may aid in dissolution.[4]
-
Compound Stability: While generally stable, improper storage can affect the activity of this compound. Store the compound at -20°C for long-term use.
-
Cell Health: The metabolic state and health of your cells can influence their response to mitochondrial uncouplers. Ensure your cells are healthy and in the logarithmic growth phase.
-
Assay Sensitivity: The method used to measure mitochondrial respiration may not be sensitive enough to detect subtle changes. For real-time analysis of oxygen consumption rate (OCR), the Seahorse XF Analyzer is a commonly used and sensitive platform.
2. My cells are showing high levels of cytotoxicity or cell death after this compound treatment. What could be the cause?
While this compound is known to have a better safety profile than older mitochondrial uncouplers like DNP and FCCP, high concentrations can still induce cytotoxicity.
-
Concentration Too High: Exceeding the optimal concentration range can lead to excessive mitochondrial uncoupling, ATP depletion, and subsequent cell death. Refer to dose-response studies to identify the appropriate concentration for your cell line. Some studies have shown cytotoxicity at concentrations as low as 75 ng/well in certain cell types.
-
Off-Target Effects: Although this compound is selective for mitochondria over the plasma membrane, high concentrations might have unintended off-target effects.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure the final DMSO concentration in your culture media is kept low (typically ≤ 0.1%).
-
Contamination: Verify that your this compound stock is not contaminated.
3. I am observing unexpected or contradictory results in my in vivo experiments with this compound. What should I check?
In vivo studies introduce additional complexities. Here are some factors to consider:
-
Bioavailability and Pharmacokinetics: this compound has a relatively short half-life in mice (approximately 1.7 to 3 hours). The dosing regimen should be designed to maintain an effective concentration in the target tissue. Oral bioavailability is about 67% in mice.
-
Vehicle and Route of Administration: The choice of vehicle for in vivo administration is critical due to this compound's low water solubility. Common vehicles include formulations with DMSO, PEG400, and Tween 80. The route of administration (e.g., oral gavage, intraperitoneal injection) will also affect the pharmacokinetic profile.
-
Animal Model and Diet: The specific animal model and their diet can influence the outcomes of metabolic studies. For instance, experiments are often conducted in diet-induced obese mice.
-
Off-Target Effects in Different Tissues: While this compound shows primary distribution to adipose tissue and the liver, its effects on other organs should be considered.
4. The dose-response curve for this compound in my experiment does not look sigmoidal. How should I interpret this?
A non-sigmoidal dose-response curve can indicate several things:
-
Solubility Limits: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or even a decrease in the observed effect.
-
Cytotoxicity at High Doses: As concentrations increase, cytotoxic effects can mask the intended uncoupling effect, leading to a bell-shaped curve where the response decreases at higher doses.
-
Complex Biological Responses: The cellular response to mitochondrial uncoupling can be complex, involving compensatory mechanisms that may not follow a simple dose-response relationship.
For accurate interpretation, it's crucial to assess cell viability in parallel with your functional assays.
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Concentration Range | Vehicle | Key Findings | Reference |
| EC50 | L6 Myoblasts | ~270 nM | DMSO | Uncouples oxidative phosphorylation. | |
| Optimal Concentration | C2C12 Myotubes | 10-20 µM | DMSO (0.01%) | Increased basal oxygen consumption and proton leak. | |
| Cytotoxicity | RAW264.7 Macrophages | Toxic at 75 ng/well | - | Nanoparticle formulation reduced cytotoxicity. | |
| Seahorse XF Assay | T-cells | 2.5 µM (fixed) | - | More consistent than FCCP for measuring maximal OCR. |
Table 2: In Vivo Experimental Parameters for this compound in Mice
| Parameter | Mouse Model | Dose | Route of Administration | Vehicle | Key Findings | Reference |
| Pharmacokinetics | C57BL/6J | 50 mg/kg | Oral (p.o.) | Methylcellulose | 67% oral bioavailability, 1.7h half-life. | |
| Obesity Study | Diet-Induced Obese C57BL/6J | ~85 mg/kg/day (in diet) | Oral (in diet) | 60% HFD | Prevented weight gain and improved glycemic control. | |
| Sepsis Model | CLP-induced Sepsis | 5 mg/kg | Intraperitoneal (i.p.) | - | Increased survival and improved kidney function. | |
| Acute Kidney Injury | Ischemia-Reperfusion | 1 or 5 mg/kg | Intraperitoneal (i.p.) | 3% DMSO in 50% PEG400 | Protected from kidney injury. |
Experimental Protocols
1. In Vitro Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells in their recommended growth medium and conditions until they reach the desired confluency (typically 70-80%).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-50 mM). Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) before proceeding with downstream assays.
2. Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol is adapted for a Seahorse XF Cell Mito Stress Test.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Preparation of Assay Medium: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Cell Preparation: Replace the growth medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Loading the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors and this compound. A typical injection strategy is:
-
Port A: Oligomycin (to inhibit ATP synthase)
-
Port B: this compound (to induce maximal respiration)
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III)
-
-
Running the Assay: Calibrate the Seahorse XF Analyzer and then replace the calibration plate with the cell plate to start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.
Mandatory Visualization
Caption: Mechanism of action of this compound as a mitochondrial uncoupler.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | OXPHOS | Mitochondrial Metabolism | TargetMol [targetmol.com]
Potential for BAM 15 to induce plasma membrane depolarization at high concentrations
Welcome to the technical support center for BAM15, a potent and selective mitochondrial uncoupler. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAM15?
A1: BAM15 is a mitochondrial uncoupler. It acts by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used by ATP synthase to produce ATP.[1] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in mitochondrial respiration and energy expenditure.[1]
Q2: Does BAM15 affect the plasma membrane potential?
A2: The majority of studies conclude that a key advantage of BAM15 over older mitochondrial uncouplers, like FCCP and DNP, is its high selectivity for the mitochondrial inner membrane.[2][3] Multiple studies have shown that BAM15 does not cause depolarization of the plasma membrane at concentrations where it effectively uncouples mitochondria.[2]
Q3: Are there any exceptions to BAM15's selectivity for the mitochondrial membrane?
A3: There is evidence suggesting that in specific experimental contexts, BAM15 may induce plasma membrane depolarization. A study using electrophysiological techniques on molluscan neurons reported that BAM15 caused plasma membrane depolarization, although this effect developed more slowly than with the classical uncoupler CCCP. This suggests that the effect of BAM15 on plasma membrane potential could be cell-type specific.
Q4: What are the known off-target effects of BAM15 at high concentrations?
A4: While BAM15 is noted for its favorable safety profile and reduced cytotoxicity compared to other uncouplers, high concentrations may lead to mild inhibition of mitochondrial respiration. In studies on molluscan neurons, high concentrations led to plasma membrane depolarization and suppression of electrical activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in cellular viability at "standard" BAM15 concentrations (1-10 µM). | Cell line may be particularly sensitive to metabolic stress. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Consider reducing the treatment duration. |
| Inconsistent mitochondrial uncoupling effect. | BAM15 instability or precipitation in media. | Prepare fresh stock solutions of BAM15 in DMSO and dilute in pre-warmed media immediately before use. Ensure thorough mixing. |
| Observation of plasma membrane depolarization. | 1. High concentration of BAM15 being used.2. Cell-type specific effect (e.g., certain neurons).3. Artifact from fluorescent dye. | 1. Lower the concentration of BAM15.2. Confirm the finding with an alternative method (e.g., patch-clamp electrophysiology).3. Use a ratiometric or slow-response potential-sensitive dye that is less prone to mitochondrial sequestration artifacts. |
| No effect on mitochondrial respiration. | 1. Inactive BAM15 compound.2. Low metabolic activity of the cells. | 1. Verify the purity and activity of your BAM15 stock.2. Ensure cells are healthy and metabolically active. Consider using a positive control like FCCP to confirm the assay is working. |
Quantitative Data Summary
Table 1: Comparative Effects of BAM15 and FCCP on Plasma Membrane Potential in L6 Myoblasts
| Compound | Concentration | Change in Holding Current (pA/pF) | Change in Membrane Potential (mV) |
| BAM15 | 1 µM | ~0 | ~0 |
| 10 µM | ~0 | ~0 | |
| FCCP | 1 µM | ~ -2.5 | ~ +15 |
| 10 µM | ~ -7.5 | ~ +30 |
Data summarized from Kenwood et al., 2014. This table illustrates that while FCCP induces a dose-dependent inward current and depolarization of the plasma membrane, BAM15 has no significant effect at the same concentrations.
Table 2: Observed Effects of BAM15 at High Concentrations in Specific Cell Types
| Cell Type | BAM15 Concentration | Observed Effect on Plasma Membrane | Reference |
| Molluscan Neurons | Micromolar concentrations | Depolarization and suppression of electrical activity | Ostroumova et al., 2020 |
Note: The full study from Ostroumova et al. was not available, so specific concentration details and the extent of depolarization are not fully detailed here. This represents a potential area for further investigation.
Experimental Protocols
Protocol 1: Assessment of Plasma Membrane Potential using a Fluorescent Dye
This protocol describes a general method for measuring changes in plasma membrane potential in cultured cells treated with BAM15 using a slow-response potential-sensitive dye.
Materials:
-
Cultured cells of interest
-
BAM15
-
Positive control (e.g., KCl, 30 mM)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Slow-response membrane potential dye (e.g., DiBAC4(3))
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by diluting the membrane potential dye in HBSS to the manufacturer's recommended concentration.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the dye-containing loading buffer to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of BAM15 in HBSS. Also prepare the positive and negative controls.
-
After incubation, add the BAM15 dilutions and controls to the respective wells.
-
-
Measurement:
-
Immediately measure the fluorescence using a plate reader or microscope with the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~516 nm emission for DiBAC4(3)).
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each well to its baseline reading before compound addition.
-
An increase in fluorescence indicates depolarization. Compare the fluorescence changes in BAM15-treated wells to the negative and positive controls.
-
Protocol 2: Electrophysiological Measurement of Plasma Membrane Potential
For a more direct and quantitative assessment, whole-cell patch-clamp electrophysiology is the gold standard.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular solutions
-
BAM15
-
FCCP (as a positive control)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a gigaseal on a single cell and establish a whole-cell recording configuration.
-
In voltage-clamp mode, hold the cell at a resting potential (e.g., -70 mV) and record the holding current.
-
In current-clamp mode, record the resting membrane potential.
-
-
Compound Perfusion:
-
Perfuse the cell with the extracellular solution containing the vehicle (control).
-
Switch to a solution containing the desired concentration of BAM15 and record any changes in holding current (voltage-clamp) or membrane potential (current-clamp).
-
Wash out the BAM15 with the control solution.
-
Perfuse with a positive control (e.g., FCCP) to confirm the responsiveness of the cell.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in holding current and membrane potential in response to BAM15.
-
Visualizations
Caption: Primary mechanism of BAM15 as a mitochondrial uncoupler.
Caption: Troubleshooting workflow for unexpected plasma membrane depolarization.
Caption: Signaling pathways of BAM15.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating In Vivo Studies with BAM15
Welcome to the technical support center for researchers utilizing the novel mitochondrial uncoupler, BAM15. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a particular focus on its characteristic short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of BAM15 in vivo?
Pharmacokinetic studies in mice have determined the half-life of BAM15 to be approximately 1.7 to 3 hours.[1][2][3][4][5] This rapid clearance necessitates specific experimental designs for long-term studies.
Q2: What are the main challenges associated with the in vivo use of BAM15?
The primary challenges stem from its physicochemical properties. BAM15 has low aqueous solubility and high lipophilicity, which can complicate formulation and administration for sustained in vivo exposure. Its short half-life requires strategies to maintain effective concentrations over time.
Q3: How does BAM15 exert its effects as a mitochondrial uncoupler?
BAM15 acts by disrupting the coupling between the electron transport chain and ATP synthesis in the mitochondria. It increases the permeability of the inner mitochondrial membrane to protons, dissipating the proton gradient. This uncoupling leads to an increase in mitochondrial respiration and energy expenditure as the cell works to re-establish the gradient.
Q4: What are the key signaling pathways activated by BAM15?
BAM15 activates critical metabolic signaling pathways, most notably AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). The activation of AMPK is a response to the depletion of ATP, which in turn promotes glucose uptake and fatty acid oxidation.
Troubleshooting Guide
Issue: Difficulty in achieving sustained BAM15 exposure in long-term in vivo studies.
Solution 1: Admixing BAM15 in Food
For chronic studies, a common and effective method is to admix BAM15 with the animal's diet. This strategy provides a continuous, low-dose administration, helping to maintain plasma concentrations over an extended period.
Solution 2: Nanoparticle-Based Delivery Systems
To enhance solubility and potentially prolong circulation time, nanoparticle formulations have been explored. Co-assembling BAM15 with bovine serum albumin (BSA) to form BAM15@BSA nanoparticles has been shown to effectively target the liver.
Issue: Poor solubility of BAM15 in aqueous vehicles for injection.
Solution: Use of co-solvents and specific vehicles.
For acute administration via injection, specific solvent systems are necessary. Common vehicles for in vivo research with lipophilic compounds include:
-
5-10% DMSO in PBS or saline
-
PEG-400 based formulations
-
Cremophor/ethanol (B145695)/saline mixtures
-
Cyclodextrin complexation for improved aqueous delivery
It is crucial to ensure the final concentration of solvents like DMSO is low (typically not exceeding 0.1-0.5% in cell culture applications) to avoid vehicle-induced effects.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Half-life | 1.7 hours | Mouse | Oral gavage | |
| Half-life | ~3 hours | Mouse | Ad libitum in diet | |
| Oral Bioavailability | 67% | Not specified | Oral | |
| Peak Serum Concentration | ~5 µM | Mouse | 0.1% w/w in diet |
Experimental Protocols
Protocol 1: Long-Term Administration of BAM15 via Admixing in Food
Objective: To achieve sustained plasma concentrations of BAM15 for chronic in vivo studies in mice.
Materials:
-
BAM15 powder
-
High-fat diet (e.g., 45% or 60% kcal from fat)
-
Food processor or mixer
Procedure:
-
Calculate the required amount of BAM15 to achieve the desired concentration in the diet (e.g., 0.1% w/w).
-
Thoroughly mix the BAM15 powder with a small portion of the powdered high-fat diet.
-
Gradually add the remaining diet to the mixture and continue mixing until a homogenous blend is achieved.
-
Provide the BAM15-admixed diet to the experimental animals ad libitum.
-
Monitor food intake to estimate the daily dosage of BAM15 consumed (e.g., ~85 mg/kg/day for a 0.1% w/w diet).
Protocol 2: Preparation of BAM15@BSA Nanoparticles
Objective: To prepare a nanoparticle formulation of BAM15 to improve its delivery, particularly to the liver.
Materials:
-
BAM15
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Dialysis membrane
Procedure:
-
Dissolve BSA in deionized water to a specific concentration.
-
Dissolve BAM15 in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the BAM15 solution to the BSA solution while stirring to allow for the co-assembly of BAM15 and BSA into nanoparticles.
-
Dialyze the resulting nanoparticle suspension against deionized water to remove the organic solvent and any unbound BAM15.
-
Characterize the size, morphology, and drug-loading capacity of the prepared BAM15@BSA nanoparticles before in vivo administration.
Visualizations
Caption: Signaling pathway activated by BAM15.
Caption: Experimental workflow for in vivo BAM15 studies.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. debuglies.com [debuglies.com]
- 3. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental artifacts when working with BAM 15
Welcome to the technical support center for BAM 15, a novel mitochondrial uncoupler. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mitochondrial protonophore uncoupler.[1][2] It works by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis.[1] This uncoupling of oxidative phosphorylation from ATP production leads to an increase in mitochondrial respiration and energy expenditure as the cell attempts to compensate for the reduced ATP synthesis efficiency.[1][3]
Q2: What are the key advantages of this compound over other mitochondrial uncouplers like FCCP and DNP?
A2: this compound exhibits a superior safety and tolerability profile compared to classical uncouplers like FCCP and DNP. Key advantages include:
-
Lower Cytotoxicity: this compound shows less cytotoxicity at effective concentrations.
-
No Plasma Membrane Depolarization: Unlike DNP and FCCP at high concentrations, this compound does not significantly depolarize the plasma membrane, reducing the risk of off-target effects.
-
Wider Therapeutic Window: this compound sustains a high rate of mitochondrial respiration over a broader concentration range compared to FCCP, which can inhibit respiration at higher doses.
-
No Significant Increase in Body Temperature: In animal studies, this compound did not cause a significant increase in core body temperature, a dangerous side effect associated with DNP.
Q3: What are the main downstream signaling pathways affected by this compound?
A3: The primary downstream signaling pathway activated by this compound is the AMP-activated protein kinase (AMPK) pathway. The decrease in cellular ATP levels due to mitochondrial uncoupling leads to an increase in the AMP:ATP ratio, which allosterically activates AMPK. Activated AMPK, in turn, promotes catabolic pathways such as fatty acid oxidation and glucose uptake to restore cellular energy homeostasis.
Troubleshooting Guide
Q1: I am observing high variability in my oxygen consumption rate (OCR) measurements after treating cells with this compound. What could be the cause?
A1: High variability in OCR measurements can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Variations in cell number will directly impact the magnitude of the OCR.
-
Suboptimal this compound Concentration: The dose-response of this compound can be cell-type specific. It is crucial to perform a dose-response curve to determine the optimal concentration for maximal and sustained uncoupling without inducing cytotoxicity.
-
Solubility Issues: this compound is a highly lipophilic compound and may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the assay medium. Precipitated compound will lead to inconsistent effective concentrations.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cellular metabolism. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.
Q2: My cell viability assay shows a significant decrease in viability after this compound treatment, even at concentrations reported to be non-toxic. What should I check?
A2: Unexpected cytotoxicity can be due to several reasons:
-
High Vehicle Concentration: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) as it can be toxic to some cell lines.
-
Incorrect Assessment of Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may be more sensitive to the metabolic challenge imposed by this compound.
-
Assay Interference: Some cell viability assays can be affected by the chemical properties of the tested compound. Consider using an orthogonal method to confirm the results (e.g., a membrane integrity assay like LDH release in addition to a metabolic assay like MTT).
-
Prolonged Incubation Time: While this compound has a better safety profile, prolonged exposure to high concentrations can eventually lead to ATP depletion and cell death. Optimize the incubation time for your specific cell type and experimental question.
Q3: I am not observing the expected increase in AMPK phosphorylation after this compound treatment. What could be the problem?
A3: A lack of AMPK activation can be due to:
-
Insufficient Uncoupling: The concentration of this compound may be too low to cause a significant drop in the ATP:AMP ratio. Refer to your OCR data to confirm that the concentration used is sufficient to induce uncoupling.
-
Timing of Lysate Collection: AMPK activation is a dynamic process. The peak of phosphorylation may occur at a specific time point after treatment. Perform a time-course experiment to identify the optimal time for cell lysis.
-
Subcellular Localization: Ensure that your cell lysis protocol is effective in extracting the necessary proteins.
-
Antibody Quality: Verify the specificity and efficacy of your phospho-AMPK antibody using appropriate positive and negative controls.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| EC50 for OCR Stimulation | NMuLi cells | 1.4 µM | ~7-fold more potent than DNP (EC50 = 10.1 µM) | |
| Cell Viability | C2C12 myotubes | Up to 100 µM | No significant change in cell viability or number after 16 hours. | |
| Caspase 3/7 Activity | C2C12 myotubes | Up to 40 µM | No induction of caspase 3/7 activity. | |
| In Vivo Oxygen Consumption | Mice (oral gavage) | 50 mg/kg | 30% increase in oxygen utilization in the first hour. | |
| In Vivo Oxygen Consumption | Mice (oral gavage) | 100 mg/kg | 50% increase in oxygen utilization in the first hour. |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol describes the use of an extracellular flux analyzer to measure the effect of this compound on cellular respiration.
Materials:
-
Cell culture microplate
-
Extracellular flux analyzer and associated consumables
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP (as a positive control), Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in the microplate at a pre-determined optimal density and allow them to adhere and grow overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Prepare Compound Plate: Prepare a stock solution of this compound in the assay medium at the desired working concentrations. Also, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A. Load the compounds into the appropriate ports of the sensor cartridge.
-
Medium Exchange: Remove the cell culture medium from the microplate and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Assay Execution: Place the cell plate in the extracellular flux analyzer and start the assay. The instrument will measure the basal OCR before injecting this compound and other compounds sequentially.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess cell viability based on the metabolic reduction of MTT.
Materials:
-
96-well cell culture plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway.
Caption: Oxygen Consumption Rate (OCR) experimental workflow.
References
Validation & Comparative
A Comparative Guide to Mitochondrial Uncoupling Efficiency: BAM15 vs. FCCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent mitochondrial uncouplers, BAM15 and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). We will delve into their efficiency, toxicity, and underlying mechanisms, supported by experimental data to inform your research and development endeavors.
Executive Summary
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process increases mitochondrial respiration and has therapeutic potential for various metabolic diseases.[1] While FCCP has been a longstanding tool in mitochondrial research, the novel compound BAM15 demonstrates a superior profile in terms of safety and efficacy.[2] BAM15 offers a wider effective concentration range and lower cytotoxicity compared to FCCP, making it a more reliable and flexible tool for studying mitochondrial function and a promising candidate for therapeutic development.[2][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between BAM15 and FCCP based on in vitro studies.
Table 1: Comparative Efficacy and Toxicity
| Parameter | BAM15 | FCCP | Cell Line(s) | Key Findings |
| Maximal Uncoupling Concentration | ~5 µM | ~1 µM | CHO-K1 | BAM15 sustains elevated oxygen consumption over a wider range (0.5 µM to 50 µM). |
| Maximal Oxygen Consumption Rate (OCR) | ~286% of basal | ~260% of basal | CHO-K1 | BAM15 elicits a higher maximal respiratory rate. |
| EC50 | Similar to FCCP | 0.31 µM | L6 myoblasts | Both compounds show similar potency in initiating uncoupling. |
| Caspase 3/7 Activation (Apoptosis) | No significant activation up to 40 µM | Activation observed at ≥ 10 µM | C2C12 myotubes | BAM15 demonstrates significantly lower induction of apoptosis. |
| Cytotoxicity | Less cytotoxic | More cytotoxic | L6, NmuLi, A10 cells | BAM15 shows better cell viability at equivalent concentrations. |
| Half-life of Respiratory Activity | Extended | Truncated | C2C12 cells | BAM15 provides a more sustained uncoupling effect. |
Table 2: Respiratory Kinetics at 1 µM Concentration in C2C12 Cells
| Parameter | BAM15 | FCCP | Key Findings |
| Maximal Rate of Uncoupling | Similar to FCCP | Similar to BAM15 | Both induce a comparable peak uncoupling effect at this concentration. |
| Time to Peak Respiration | Extended | Shorter | BAM15 has a more gradual onset to maximal respiration. |
| Half-life of Respiratory Activity | Longer | Shorter | The respiratory effect of BAM15 is more prolonged. |
Mechanism of Action
Both BAM15 and FCCP are protonophores that shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples the electron transport chain (ETC) from ATP synthesis, forcing the ETC to operate at a maximal rate to maintain the proton gradient, thereby increasing oxygen consumption.
However, a key difference lies in their off-target effects. FCCP is known to depolarize the plasma membrane, which can lead to cytotoxicity. In contrast, BAM15 is a novel mitochondrial protonophore that does not depolarize the plasma membrane, contributing to its lower toxicity and wider therapeutic window. Furthermore, BAM15 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which contributes to its beneficial metabolic effects.
Mechanism of Action of BAM15 and FCCP.
Experimental Protocols
A common method for assessing mitochondrial uncoupling efficiency is by measuring the oxygen consumption rate (OCR) using an extracellular flux analyzer, such as the Seahorse XF Analyzer.
Protocol: Seahorse XF Mito Stress Test
This protocol allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with pre-warmed Seahorse XF DMEM or a similar assay medium, and incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Compound Loading: Load the sensor cartridge with the compounds to be injected sequentially. A typical experiment includes:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: Uncoupler (BAM15 or FCCP) at various concentrations
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will measure OCR at baseline and after each compound injection.
-
Data Analysis: The resulting data is used to calculate various parameters of mitochondrial respiration. Maximal respiration is determined after the addition of the uncoupler.
Seahorse XF Mito Stress Test Workflow.
Conclusion
The available data strongly suggests that BAM15 is a superior mitochondrial uncoupler compared to FCCP for both research and potential therapeutic applications. Its ability to induce a high rate of mitochondrial respiration across a broad and non-toxic concentration range, coupled with a more sustained effect and lack of plasma membrane depolarization, marks it as a significant advancement in the field. Researchers should consider these advantages when selecting an uncoupler for their experimental needs, as BAM15 may provide more accurate and reproducible data on maximal mitochondrial capacity.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Comparative Analysis of BAM15 and DNP on Cellular Respiration: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two prominent mitochondrial uncoupling agents, BAM15 (N5,N6-bis(2-fluorophenyl)-[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-diamine) and 2,4-dinitrophenol (B41442) (DNP). Both molecules act as protonophores, disrupting the coupling of the electron transport chain to ATP synthesis, but they exhibit significant differences in efficacy, safety, and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and its therapeutic modulation.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated, unlinking nutrient oxidation from ATP production.[3] This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondrion attempts to re-establish the proton-motive force. The energy that would have been used for ATP synthesis is instead released as heat.[4] While DNP is a classic, potent uncoupler, its clinical use has been halted due to severe toxicity. BAM15 is a novel uncoupler developed to retain the therapeutic benefits of increased energy expenditure while minimizing adverse effects.
Mechanism of Action: Protonophores
Both BAM15 and DNP are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This action collapses the proton gradient, forcing the electron transport chain to work at a higher rate to compensate, thereby increasing the cell's oxygen consumption rate.
Comparative Data on Cellular Respiration
BAM15 and DNP induce significant changes in key metabolic parameters. BAM15 is noted for its ability to induce sustained maximal respiration with lower cytotoxicity compared to previous generation compounds like DNP.
| Parameter | BAM15 | DNP | Key Findings & References |
| Oxygen Consumption Rate (OCR) | Significantly increases. | Significantly increases. | BAM15 demonstrates a more prolonged increase in OCR compared to DNP. |
| Mitochondrial Membrane Potential (ΔΨm) | Decreases (Depolarizes). | Decreases (Depolarizes). | BAM15 selectively depolarizes the mitochondrial membrane without affecting the plasma membrane potential. |
| ATP Production Efficiency | Decreased. | Decreased. | Both uncouple respiration from ATP synthesis, dissipating the proton gradient's energy. |
| Cytotoxicity | Low cytotoxicity observed even at high concentrations. | High toxicity with a narrow therapeutic window. | BAM15's specificity for the mitochondrial membrane contributes to its improved safety profile. |
| Body Temperature | No significant change reported in mouse models. | Can cause dangerous hyperthermia. | The lack of effect on body temperature is a significant safety advantage for BAM15. |
Downstream Signaling Pathways
Beyond the direct bioenergetic effects, BAM15 and DNP activate distinct downstream signaling cascades.
BAM15 Signaling
BAM15-induced metabolic stress, specifically the reduction in ATP levels, leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK orchestrates a response to restore energy homeostasis by stimulating fatty acid oxidation and glucose uptake, and promoting mitochondrial biogenesis through PGC-1α.
DNP Signaling
Low doses of DNP have been shown to trigger adaptive stress response pathways in neurons. This includes the inhibition of the mTOR and insulin (B600854) signaling pathways and the activation of pathways involving the transcription factor CREB (cAMP response element-binding protein) and brain-derived neurotrophic factor (BDNF), which are crucial for synaptic plasticity and neuroprotection.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol is designed for use with a Seahorse XF Analyzer to determine key parameters of mitochondrial respiration.
Workflow Diagram
Methodology:
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with a specific assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with oligomycin (e.g., 1 µM), BAM15 or DNP (at desired concentrations), and a mixture of rotenone and antimycin A (e.g., 1 µM each).
-
Seahorse Analysis: Calibrate the instrument and begin the assay. The protocol will consist of cycles of mixing, waiting, and measuring OCR and ECAR.
-
Baseline: Measure the basal oxygen consumption rate.
-
Injection 1 (Oligomycin): This ATP synthase inhibitor blocks mitochondrial ATP production, and the resulting OCR reveals the proton leak.
-
Injection 2 (BAM15/DNP): This injection collapses the proton gradient, driving the ETC to its maximum rate, which reveals the maximal respiratory capacity.
-
Injection 3 (Rotenone/Antimycin A): These Complex I and III inhibitors shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria with an intact membrane potential.
Methodology:
-
Cell Culture: Grow cells to the desired confluency on glass-bottom dishes or appropriate plates for microscopy or flow cytometry.
-
TMRM Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in growth medium for 20-30 minutes at 37°C. This is performed in "quenching mode" to ensure the signal is proportional to ΔΨm.
-
Compound Treatment: Add BAM15 or DNP at various concentrations to the TMRM-loaded cells. Include a positive control like FCCP.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, resuspend in buffer, and analyze on a flow cytometer (e.g., using the PE channel). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters. A loss of punctate mitochondrial staining and a decrease in fluorescence intensity indicates depolarization.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat cells with varying concentrations of BAM15, DNP, or vehicle control for a specified period (e.g., 16-24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. Cell viability is proportional to the absorbance.
Conclusion
BAM15 and DNP are both effective mitochondrial uncouplers that increase cellular respiration. However, BAM15 represents a significant advancement in the field due to its improved safety profile. Its key advantages include a lack of effect on plasma membrane potential, lower cytotoxicity, and the absence of induced hyperthermia, which has been a major barrier to the clinical application of DNP. The distinct downstream signaling pathways activated by each compound—AMPK for BAM15 and CREB/mTOR for DNP—suggest they may have different therapeutic applications, with BAM15 showing promise for metabolic diseases like obesity and diabetes, and DNP being explored for neuroprotection at sub-toxic doses. Researchers should consider these differences in safety, specificity, and signaling when selecting an uncoupling agent for their experimental models.
References
Uncoupling Mitochondria for Therapeutic Gain: A Comparative Analysis of BAM15 in Preclinical Models
A deep dive into the efficacy and mechanisms of the novel mitochondrial uncoupler BAM15, benchmarked against established alternatives in key preclinical disease models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of BAM15's therapeutic potential, supported by experimental data and detailed protocols.
BAM15 is a novel small molecule mitochondrial protonophore that has demonstrated significant therapeutic promise in a variety of preclinical settings. By selectively uncoupling oxidative phosphorylation, BAM15 increases energy expenditure and modulates key metabolic and signaling pathways. This guide summarizes the key findings from preclinical studies, comparing the performance of BAM15 with other mitochondrial uncouplers and standard-of-care agents in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Performance Comparison in Preclinical Models
The therapeutic effects of BAM15 have been evaluated in several well-established preclinical models. The following tables provide a quantitative summary of its performance compared to other relevant compounds.
In Vitro Comparison of Mitochondrial Uncouplers
| Parameter | BAM15 | DNP (2,4-dinitrophenol) | FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) | Reference |
| Potency (EC50 for OCR stimulation) | ~1.4 µM | ~10.1 µM | Not specified | [1] |
| Maximal Uncoupling Rate | Similar to FCCP | Lower than BAM15 and FCCP | Similar to BAM15 | [2] |
| Cytotoxicity (Caspase 3/7 Activity) | No significant activity up to 40 µM | Activity observed at 5 µM | Activity observed at 10 µM | [2] |
| Effect on Plasma Membrane Potential | Does not depolarize | Depolarizes | Depolarizes | [3] |
OCR: Oxygen Consumption Rate
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Control (High-Fat Diet) | BAM15 (0.1% w/w in HFD) | Calorie Restriction | Reference |
| Body Weight Gain | Significant increase | Resistant to weight gain | Weight loss | [2] |
| Fat Mass | Increased | Reduced | Reduced | |
| Lean Mass | Increased | No change | Maintained | |
| Food Intake | No change | No significant change until day 20 | Reduced | |
| Glucose Tolerance (IPGTT) | Impaired | Improved clearance vs. control and CR | Improved | |
| Fasting Insulin | Elevated | Reduced | Reduced | |
| Energy Expenditure | Baseline | Increased | Not specified | |
| Body Temperature | No change | No change | Not specified |
HFD: High-Fat Diet; IPGTT: Intraperitoneal Glucose Tolerance Test
Head-to-Head Comparison in female db/db Mice (A model of severe type 2 diabetes)
| Parameter | db/db Control | BAM15 | Semaglutide | Rosiglitazone | Calorie Restriction | NEN (Niclosamide Ethanolamine) | Reference |
| Body Weight | Increased | Improved | Less effective than BAM15/CR | Less effective than BAM15/CR | Improved | Less effective than BAM15/CR | |
| Liver Steatosis | Severe | Improved | Less effective than BAM15/CR | Less effective than BAM15/CR | Improved | Less effective than BAM15/CR | |
| Glucose Tolerance | Severely Impaired | Improved | Improved | Improved | Less effective than BAM15/Sema/Rosi | Least effective | |
| Hypertriglyceridemia | Present | Efficacious | Efficacious | Efficacious | Efficacious | Not specified |
Signaling Pathways and Mechanism of Action
BAM15 exerts its therapeutic effects primarily through the uncoupling of mitochondrial oxidative phosphorylation, which leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Mechanism of action of BAM15.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows used in the preclinical evaluation of BAM15.
Caption: Typical in vivo experimental workflow.
Caption: Typical in vitro experimental workflow.
Experimental Protocols
In Vivo Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10 weeks).
-
Treatment Groups: Mice are randomized into treatment groups:
-
Control: High-fat diet (HFD).
-
BAM15: HFD with BAM15 admixed at a specified concentration (e.g., 0.1% w/w).
-
Comparator: HFD with a comparator drug or calorie restriction.
-
-
Drug Administration: BAM15 is administered orally, mixed directly into the diet, for a defined treatment period (e.g., 3 weeks).
-
In-Life Measurements:
-
Body weight and food intake are measured regularly (e.g., daily or weekly).
-
Body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR).
-
-
Metabolic Testing:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After a fasting period (e.g., 6 hours), mice are injected intraperitoneally with a glucose bolus (e.g., 2 g/kg). Blood glucose is measured at baseline and at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Terminal Procedures:
-
At the end of the treatment period, mice are euthanized, and blood and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis.
-
Serum is analyzed for insulin, triglycerides, and other metabolic markers.
-
Tissues can be used for histology, gene expression analysis (qPCR), or protein analysis (Western blot).
-
In Vitro Mitochondrial Respiration Assay
-
Cell Culture: A suitable cell line, such as C2C12 myotubes, is seeded in a Seahorse XF cell culture microplate and allowed to differentiate.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a low-buffered Seahorse XF assay medium.
-
Compound Injection: The Seahorse XF Analyzer is programmed to inject the test compounds sequentially. A typical experiment might involve:
-
Baseline measurement of oxygen consumption rate (OCR).
-
Injection of BAM15, DNP, or FCCP at various concentrations.
-
Injection of oligomycin (B223565) (to inhibit ATP synthase), followed by FCCP (to induce maximal respiration), and finally rotenone/antimycin A (to inhibit Complex I and III).
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot for AMPK Activation
-
Cell Lysis: Cells treated with BAM15 or vehicle are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and total AMPK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The relative levels of p-AMPK are normalized to total AMPK to determine the extent of activation.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BAM15 with Other Anti-Obesity Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel mitochondrial uncoupler BAM15 against a range of other anti-obesity compounds. This document summarizes key performance data, details experimental methodologies, and visualizes critical signaling pathways to support informed decision-making in the pursuit of next-generation obesity therapeutics.
Executive Summary
Obesity remains a global health crisis, demanding innovative and effective therapeutic strategies. Mitochondrial uncoupling, a mechanism to increase energy expenditure, has re-emerged as a promising approach. BAM15, a novel small molecule mitochondrial protonophore, has demonstrated significant anti-obesity and metabolic benefits in preclinical models. This guide provides a head-to-head comparison of BAM15 with other prominent anti-obesity compounds, including GLP-1 receptor agonists, lipase (B570770) inhibitors, and centrally-acting agents. The data presented herein is collated from peer-reviewed studies to provide a robust comparative analysis of efficacy and mechanism of action.
Comparative Efficacy of Anti-Obesity Compounds
A pivotal head-to-head study in female db/db mice, a model of severe type 2 diabetes and obesity, provides a direct comparison of BAM15 with several other metabolic disease treatments. The following tables summarize the key quantitative outcomes from this research.
Table 1: Body Weight and Composition[1][2]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Fat Mass (%) | Lean Mass (%) |
| db/db Control | 45.2 ± 1.1 | 51.5 ± 1.2 | +6.3 | 59.8 ± 1.0 | 36.6 ± 0.9 |
| BAM15 (0.2%) | 45.5 ± 1.0 | 44.8 ± 1.5 | -0.7 | 53.9 ± 2.2 | 42.1 ± 2.1 |
| Semaglutide (B3030467) | 45.3 ± 1.1 | 49.3 ± 1.3 | +4.0 | 58.2 ± 1.6 | 38.1 ± 1.5 |
| Rosiglitazone | 45.6 ± 1.0 | 52.1 ± 1.6 | +6.5 | 59.1 ± 1.2 | 37.3 ± 1.1 |
| NEN | 45.4 ± 1.2 | 51.8 ± 1.4 | +6.4 | 59.5 ± 1.1 | 36.9 ± 1.0 |
| Calorie Restriction | 45.1 ± 1.1 | 45.7 ± 1.3 | +0.6 | 54.5 ± 1.9 | 41.6 ± 1.8 |
Table 2: Glucose Homeostasis[1][2]
| Treatment Group | Fasting Blood Glucose (mmol/L) | Glucose Tolerance (AUC) |
| db/db Control | 25.1 ± 1.5 | 4539 ± 204 |
| BAM15 (0.2%) | 9.8 ± 1.1 | 2135 ± 189 |
| Semaglutide | 10.5 ± 1.3 | 2241 ± 211 |
| Rosiglitazone | 11.2 ± 1.4 | 2315 ± 225 |
| NEN | 24.8 ± 1.7 | 4489 ± 231 |
| Calorie Restriction | 15.3 ± 1.2 | 3127 ± 198 |
Table 3: Liver and Lipid Metabolism[1]
| Treatment Group | Liver Triglycerides (mg/g) | Serum Triglycerides (mg/dL) |
| db/db Control | 115.2 ± 8.9 | 289 ± 25 |
| BAM15 (0.2%) | 45.3 ± 5.1 | 188 ± 21 |
| Semaglutide | 89.7 ± 7.8 | 165 ± 19 |
| Rosiglitazone | 95.1 ± 8.2 | 135 ± 15 |
| NEN | 112.5 ± 9.1 | 275 ± 28 |
| Calorie Restriction | 48.9 ± 5.5 | 175 ± 20 |
Mechanisms of Action: A Comparative Overview
The anti-obesity compounds discussed in this guide employ distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.
BAM15: Mitochondrial Uncoupling and AMPK Activation
BAM15 acts as a mitochondrial protonophore, creating a "leak" of protons across the inner mitochondrial membrane. This uncouples nutrient oxidation from ATP synthesis, leading to an increase in energy expenditure as the body burns more fuel to produce the necessary ATP. This process also leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide)
GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone glucagon-like peptide-1. They act on GLP-1 receptors in the pancreas to stimulate glucose-dependent insulin (B600854) secretion, in the brain to promote satiety and reduce appetite, and slow gastric emptying.
Other Anti-Obesity Compounds
A variety of other compounds with distinct mechanisms are also utilized in the management of obesity.
-
Orlistat: A pancreatic and gastric lipase inhibitor that reduces the absorption of dietary fats.
-
Phentermine-Topiramate: A combination drug that suppresses appetite through multiple central nervous system pathways. Phentermine stimulates the release of norepinephrine (B1679862), while topiramate (B1683207) is thought to enhance the activity of the neurotransmitter GABA.
-
Naltrexone-Bupropion: Another combination therapy that targets the hypothalamus and the mesolimbic dopamine (B1211576) circuit to reduce appetite and food cravings. Bupropion is a dopamine and norepinephrine reuptake inhibitor, and naltrexone (B1662487) is an opioid receptor antagonist.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of BAM15 and comparator compounds.
Measurement of Mitochondrial Respiration
-
Cell Culture: C2C12 myotubes are differentiated in DMEM supplemented with 2% horse serum.
-
Assay Principle: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.
-
Procedure:
-
C2C12 myotubes are seeded in Seahorse XF culture plates.
-
Prior to the assay, cells are incubated in a CO2-free incubator at 37°C for 1 hour.
-
Baseline OCR is measured.
-
A port injection of the test compound (e.g., BAM15, DNP, FCCP) is administered.
-
OCR is measured kinetically over a specified period to determine the maximal uncoupling effect and the duration of action.
-
Data is normalized to protein concentration.
-
Body Composition Analysis
-
Instrumentation: EchoMRI™ Body Composition Analyzer.
-
Principle: Quantitative nuclear magnetic resonance is used to measure fat mass, lean mass, free water, and total water in conscious, live mice.
-
Procedure:
-
The mouse is weighed.
-
The conscious mouse is placed in a restraining tube.
-
The tube is inserted into the EchoMRI™ analyzer.
-
The scan is initiated, and data is acquired, typically within a few minutes.
-
The mouse is returned to its home cage.
-
Data is recorded as absolute mass (g) and percentage of total body weight.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: db/db mice or diet-induced obese mice.
-
Principle: To assess the ability of the animal to clear an exogenous glucose load.
-
Procedure:
-
Mice are fasted overnight (typically 16 hours) with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
A sterile solution of D-glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, and 120 minutes) post-injection.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
Discussion and Future Directions
The data presented in this guide highlight the potential of BAM15 as a potent anti-obesity agent with a distinct mechanism of action from currently approved therapies. In a head-to-head comparison in a preclinical model of severe metabolic disease, BAM15 demonstrated superior effects on body weight and liver steatosis compared to semaglutide and rosiglitazone, while showing comparable improvements in glucose tolerance.
The mitochondrial uncoupling mechanism of BAM15 offers a novel approach to increasing energy expenditure, which contrasts with the appetite suppression and nutrient absorption inhibition of other agents. The activation of AMPK by BAM15 further contributes to its beneficial metabolic effects, including enhanced fatty acid oxidation and glucose uptake.
While these preclinical findings are promising, further research is required to translate these results to the clinical setting. Key areas for future investigation include:
-
Long-term safety and tolerability studies in higher animal models.
-
Pharmacokinetic and pharmacodynamic profiling in humans.
-
Head-to-head clinical trials comparing BAM15 with current standard-of-care anti-obesity medications.
-
Exploration of combination therapies to target multiple pathways involved in obesity.
This guide serves as a valuable resource for researchers in the field of obesity and metabolic diseases, providing a comprehensive overview of the current landscape of anti-obesity compounds and highlighting the potential of novel mechanisms such as mitochondrial uncoupling. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this critical area of unmet medical need.
A Comparative Analysis of BAM15 and Metformin in the Regulation of Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BAM15, a novel mitochondrial uncoupler, and metformin (B114582), a widely prescribed first-line therapy for type 2 diabetes, in improving glucose homeostasis. The information presented is based on preclinical data and is intended to inform research and development efforts in the field of metabolic diseases.
Executive Summary
Both BAM15 and metformin have demonstrated significant efficacy in improving glucose metabolism, albeit through different primary mechanisms of action. BAM15 acts as a mitochondrial uncoupler, increasing energy expenditure and activating AMP-activated protein kinase (AMPK). Metformin's primary effect is the inhibition of hepatic gluconeogenesis, with additional effects on AMPK activation and the gastrointestinal tract. While direct head-to-head in vivo comparative studies on glucose homeostasis are limited, available data from studies on diet-induced obese and diabetic mouse models allow for a comprehensive comparative analysis.
Mechanisms of Action
BAM15: Mitochondrial Uncoupling and AMPK Activation
BAM15 is a small molecule that increases the permeability of the inner mitochondrial membrane to protons. This "uncoupling" of oxidative phosphorylation from ATP synthesis leads to an increase in mitochondrial respiration and energy expenditure.[1] The resulting decrease in cellular energy status, reflected by an increased AMP:ATP ratio, leads to the potent activation of AMP-activated protein kinase (AMPK).[2][3] Activated AMPK is a central regulator of metabolism, promoting glucose uptake and fatty acid oxidation in peripheral tissues.[2][3]
Metformin: Inhibition of Hepatic Gluconeogenesis and AMPK Activation
Metformin's primary mechanism for lowering blood glucose is the inhibition of hepatic glucose production (gluconeogenesis). It achieves this, in part, by inhibiting mitochondrial respiratory chain complex I, which leads to a decrease in hepatic ATP levels and subsequent activation of AMPK. Activated AMPK then phosphorylates and inactivates enzymes involved in gluconeogenesis. Metformin also has AMPK-independent effects and has been shown to act on the gut to increase glucose utilization and the secretion of glucagon-like peptide-1 (GLP-1).
Comparative Efficacy in Preclinical Models
Data from Glucose Tolerance Tests (GTT)
The Glucose Tolerance Test (GTT) assesses the body's ability to clear a glucose load from the bloodstream. A lower area under the curve (AUC) indicates improved glucose tolerance.
| Compound | Animal Model | Diet | Treatment Duration | Dose | Change in GTT AUC (compared to control) | Reference |
| BAM15 | db/db mice (female) | Chow | 4 weeks | 0.2% w/w in diet | Significantly lower, comparable to semaglutide (B3030467) and rosiglitazone | |
| BAM15 | Diet-Induced Obese C57BL/6J mice | Western Diet | 7 days | 0.05-0.15% w/w in diet | Protected from diet-induced glucose intolerance | |
| Metformin | db/db mice | - | - | - | Data from a direct comparative study with BAM15 is not available. | |
| Metformin | Diet-Induced Obese Mice | High-Fat Diet | - | - | Data from a direct comparative study with BAM15 is not available. |
Note: The absence of data for metformin in a directly comparable study with BAM15 is a limitation. The efficacy of metformin in improving glucose tolerance in these models is well-established but quantitative comparisons with BAM15 from the same study are not available.
Data from Hyperinsulinemic-Euglycemic Clamps
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin (B600854) sensitivity. A higher glucose infusion rate (GIR) is required to maintain euglycemia, indicating greater insulin sensitivity.
| Compound | Animal Model | Diet | Treatment Duration | Dose | Glucose Infusion Rate (GIR) (compared to control) | Reference |
| BAM15 | Diet-Induced Obese C57BL/6J mice | Western Diet | 6 weeks | 0.1% w/w in diet | Markedly improved, comparable to chow-fed mice | |
| Metformin | Diet-Induced Obese Mice | High-Fat Diet | 8 weeks | - | Significantly increased |
Note: The experimental conditions in the cited studies for BAM15 and metformin, while both using diet-induced obese mice, may have variations that could influence the magnitude of the observed effects.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese Mice
Objective: To assess the ability of an animal to clear an oral glucose load.
Protocol:
-
Animal Model: Male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks).
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) or for a shorter duration of 4-6 hours during the day, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Diet-Induced Obese Mice
Objective: To measure whole-body insulin sensitivity.
Protocol:
-
Animal Model and Surgical Preparation: Diet-induced obese mice are surgically implanted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Fasting: Mice are fasted for approximately 5-6 hours before the clamp procedure.
-
Basal Period: A primed-continuous infusion of radiolabeled glucose (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of insulin is started to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is initiated and adjusted to maintain blood glucose at a constant, euglycemic level (e.g., ~120-140 mg/dL).
-
Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels and adjust the glucose infusion rate.
-
Steady State: Once a steady state is achieved (constant glucose infusion rate for at least 30 minutes), blood samples are collected to determine plasma insulin and radiolabeled glucose concentrations.
-
Data Analysis: The glucose infusion rate (GIR) during the steady state is used as a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
Figure 1. BAM15 signaling pathway leading to improved glucose homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-to-head comparison of BAM15, semaglutide, rosiglitazone, NEN, and calorie restriction on metabolic physiology in female db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Thermogenic Potential of BAM15: A Comparative Guide to its Effects on Energy Expenditure
A deep dive into the experimental replication of the mitochondrial uncoupler BAM15's effects reveals a consistent and potent increase in energy expenditure. This guide provides a comprehensive comparison of BAM15's performance against other mitochondrial uncouplers, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
BAM15, a novel small molecule mitochondrial protonophore, has emerged as a promising agent for increasing energy expenditure.[1][2] By disrupting the proton gradient across the inner mitochondrial membrane, BAM15 uncouples substrate oxidation from ATP synthesis, leading to a compensatory increase in oxygen consumption to maintain cellular energy homeostasis.[1][3] This guide synthesizes key findings from replicative studies, offering an objective comparison of BAM15 with other mitochondrial uncouplers and providing the necessary experimental details for further research.
Quantitative Comparison of Mitochondrial Uncouplers
Experimental data consistently demonstrates BAM15's potent and sustained effect on cellular respiration. Compared to the classical uncouplers 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), BAM15 exhibits a superior kinetic profile and tolerability.[2]
| Compound | EC50 for Oxygen Consumption Rate (OCR) | Maximal Uncoupling Rate | Half-life of Respiratory Activity | Caspase 3/7 Activation (at 5µM) |
| BAM15 | ~1.4 µM | Similar to FCCP | Extended compared to DNP and FCCP | No significant activation |
| DNP | ~10.1 µM | Lower than BAM15 and FCCP | Truncated | Significant activation |
| FCCP | Not explicitly stated, but equipotent to BAM15 at low doses | Similar to BAM15 | Truncated | Significant activation |
Table 1: In Vitro Comparison of Mitochondrial Uncouplers. This table summarizes the key performance indicators of BAM15 in comparison to DNP and FCCP in cellular assays.
In vivo studies in mice further substantiate these findings. Oral administration of BAM15 has been shown to significantly increase whole-body oxygen consumption and energy expenditure.
| Treatment | Dosage | Change in Oxygen Consumption | Change in Energy Expenditure | Animal Model |
| BAM15 | 50 mg/kg (oral gavage) | +30% in the first hour | Not explicitly stated | C57BL/6J mice |
| BAM15 | 100 mg/kg (oral gavage) | +50% in the first hour | Not explicitly stated | C57BL/6J mice |
| BAM15 | 0.1% w/w in diet | +15% over the dark cycle | Significantly increased | Diet-induced obese C57BL/6J mice |
| Vehicle Control | - | No significant change | No significant change | C57BL/6J mice |
Table 2: In Vivo Effects of BAM15 on Energy Expenditure in Mice. This table presents the quantitative impact of BAM15 on whole-body energy expenditure as measured by indirect calorimetry.
Notably, the increase in energy expenditure with BAM15 treatment is not associated with an increase in physical activity, indicating a direct effect on metabolic rate. Furthermore, BAM15 administration does not alter food intake or body temperature, highlighting its specific mechanism of action.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells
Objective: To assess the effect of BAM15 on mitochondrial respiration in vitro.
Methodology: The Seahorse XF Analyzer is utilized to measure real-time oxygen consumption rates of cultured cells.
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes, AML12 hepatocytes, or 3T3-L1 adipocytes) in a Seahorse XF24 or XF96 cell culture microplate and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare stock solutions of BAM15, DNP, and FCCP in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in the assay medium.
-
Assay Protocol:
-
Replace the cell culture medium with the assay medium.
-
Equilibrate the cells in a CO2-free incubator.
-
Load the prepared compounds into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Initiate the assay, which involves sequential injections of the compounds and measurement of OCR. A typical injection strategy includes an acute injection of 1 µM of the uncoupler.
-
-
Data Analysis: Normalize OCR data to the number of cells or protein concentration.
Indirect Calorimetry in Mice
Objective: To measure the effect of BAM15 on whole-body energy expenditure, oxygen consumption, and respiratory exchange ratio (RER) in vivo.
Methodology: An open-flow indirect calorimetry system (e.g., Oxymax CLAMS) is used to continuously monitor the metabolic activity of mice.
-
Acclimation: Acclimate the mice to the metabolic cages for at least 24 hours before the start of the experiment to minimize stress-induced artifacts.
-
Treatment Administration:
-
Oral Gavage: Administer BAM15 (e.g., 10, 50, or 100 mg/kg) or vehicle control by oral gavage.
-
Dietary Admixture: Provide a diet containing BAM15 (e.g., 0.1% w/w) or a control diet.
-
-
Data Collection: Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse over a set period (e.g., 24-72 hours). Simultaneously monitor locomotor activity using infrared beams.
-
Data Analysis:
-
Calculate energy expenditure using the Weir equation: EE = (3.815 × VO2) + (1.232 × VCO2).
-
Calculate the respiratory exchange ratio (RER) as the ratio of VCO2 to VO2.
-
Normalize oxygen consumption data to lean body mass.
-
Body Composition Analysis
Objective: To determine the effect of BAM15 on fat mass and lean mass.
Methodology: Magnetic Resonance Imaging (MRI) is a non-invasive method for assessing body composition in live animals.
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
MRI Scan: Place the anesthetized mouse in the MRI scanner (e.g., EchoMRI). The scan typically takes a few minutes.
-
Data Analysis: The software accompanying the MRI instrument will provide measurements of fat mass, lean mass, and total body water.
Signaling Pathways and Logical Relationships
The metabolic effects of BAM15 are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The uncoupling activity of BAM15 leads to a decrease in the cellular ATP/AMP ratio, which allosterically activates AMPK. Activated AMPK, in turn, orchestrates a metabolic switch towards catabolic processes to restore energy balance.
Figure 1: BAM15 Signaling Pathway. This diagram illustrates the mechanism of action of BAM15.
The experimental workflow for assessing the in vivo effects of BAM15 typically involves several key stages, from animal selection and treatment to metabolic phenotyping and data analysis.
Figure 2: In Vivo Experimental Workflow. This flowchart outlines the key steps in an in vivo study of BAM15.
References
A Comparative Guide to the Mechanism of Action of BAM15 Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAM15, a novel mitochondrial uncoupler, with alternative compounds. It details its mechanism of action, supported by experimental data from various cell lines, to assist researchers in evaluating its potential for therapeutic applications.
BAM15, or (2-fluorophenyl){6---INVALID-LINK--}amine, has emerged as a potent and selective mitochondrial protonophore.[1] It effectively uncouples oxidative phosphorylation from ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane.[2][3] This action leads to an increase in mitochondrial respiration and energy expenditure, making it a promising candidate for treating metabolic diseases and certain types of cancer.[2][3] Unlike traditional uncouplers, BAM15 exhibits a favorable safety profile with higher mitochondrial targeting efficiency and reduced off-target effects, such as plasma membrane depolarization.
Comparative Performance of BAM15 and Other Mitochondrial Uncouplers
BAM15 has been shown to be more effective and less cytotoxic than classical uncouplers like 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). The following table summarizes the comparative performance based on key metabolic and cellular parameters.
| Parameter | BAM15 | FCCP | DNP | Niclosamide |
| Maximal Respiration Rate | High and sustained over a broad concentration range. | Similar maximal rate to BAM15 initially, but declines more rapidly at higher concentrations. | Lower maximal rate of uncoupling compared to BAM15 and FCCP. | Induces mitochondrial uncoupling. |
| Cytotoxicity (Caspase 3/7 Activation) | No significant induction of apoptosis up to 40 μM. | Induces apoptosis at concentrations of 10 μM and above. | Induces apoptosis at concentrations of 5 μM and above. | Shows higher cytotoxicity compared to BAM15. |
| Plasma Membrane Depolarization | Does not depolarize the plasma membrane. | Known to cause plasma membrane depolarization. | Depolarizes both mitochondrial and plasma membranes. | N/A |
| Effect on Body Weight and Fat Mass | Reduces body weight and fat mass while preserving lean mass in mouse models. | N/A | Can lead to weight loss but with a narrow therapeutic window. | Can slow fat mass gain but may also decrease lean mass. |
| Glucose Homeostasis | Improves glycemic control and insulin (B600854) sensitivity. | N/A | Can improve glucose control. | Has shown mixed results on glucose tolerance in different studies. |
| AMPK Activation | Potently activates AMPK in various cell types, including vascular smooth muscle cells. | Activates AMPK. | Activates AMPK. | Activates AMPK, but with lower potency than BAM15. |
Cross-Validation of BAM15's Mechanism of Action in Different Cell Lines
The effects of BAM15 have been investigated across a range of cell lines, demonstrating its consistent mechanism of action while also revealing cell-type-specific responses.
| Cell Line | Cell Type | Key Observed Effects of BAM15 |
| C2C12 & L6 | Mouse & Rat Myoblasts | Increased mitochondrial respiration, sustained activation of AMPK, enhanced glucose and fatty acid uptake, and no significant cytotoxicity. |
| MDA-MB-231 & EO771 | Human & Murine Breast Cancer | Dose-dependent inhibition of proliferation and migration, decreased ATP production, induction of apoptosis and reactive oxygen species, and destabilization of mitochondrial membrane potential. |
| AML12 | Mouse Hepatocytes | Increased mitochondrial respiratory kinetics. In Hepa 1-6 cells, BAM15 attenuated inflammatory responses. |
| 3T3-L1 | Mouse Adipocytes | Increased mitochondrial respiratory kinetics. |
| A10 | Rat Vascular Smooth Muscle | Inhibition of artery constriction, potent activation of AMPK (stronger than CCCP, niclosamide, metformin, and AICAR), depolarization of mitochondrial membrane potential, and lower cytotoxicity compared to CCCP and niclosamide. |
| RAW264.7 | Mouse Macrophages | Attenuated inflammatory responses. |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the mechanism of action of BAM15.
Mitochondrial Respiration Analysis
This protocol is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes, MDA-MB-231) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of BAM15 or other uncouplers for the desired duration (e.g., 16 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer Operation: Load the microplate into the Seahorse XF Analyzer. A typical mitochondrial stress test involves sequential injections of:
-
Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
BAM15 or FCCP (uncouplers) to determine maximal respiration.
-
Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates OCR at baseline and after each injection. This allows for the determination of basal respiration, maximal respiration, and spare respiratory capacity.
Cell Viability and Apoptosis Assay
This protocol measures cell death and the activation of caspases, key mediators of apoptosis.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of BAM15, DNP, or FCCP for a specified period (e.g., 16 hours).
-
Caspase-Glo 3/7 Assay:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo 3/7 Reagent to each well.
-
Mix by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Mitochondrial Membrane Potential Measurement
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
-
Cell Preparation: Culture and treat cells with BAM15 or other compounds as required.
-
Staining: Incubate the cells with a fluorescent dye sensitive to membrane potential, such as Tetramethylrhodamine (TMRM), in the dark.
-
Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the phosphorylation and activation of key proteins in signaling pathways, such as AMPK.
-
Protein Extraction: After treatment with BAM15, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AMPKα (Thr172), total AMPKα).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the relative protein expression.
Visualizations
BAM15 Signaling Pathway
Caption: Signaling pathway of BAM15-induced mitochondrial uncoupling.
Experimental Workflow for Mitochondrial Respiration
Caption: Workflow for assessing mitochondrial respiration using a Seahorse Analyzer.
References
- 1. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
A Comparative Analysis of the Safety and Toxicity Profiles of Mitochondrial Uncouplers: BAM15, FCCP, and DNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of three mitochondrial uncouplers: BAM15, Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), and 2,4-Dinitrophenol (DNP). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration and energy expenditure. While this mechanism holds therapeutic promise for metabolic diseases, the historical use of compounds like DNP has been marred by severe toxicity. Newer agents such as BAM15 aim to offer a safer therapeutic window. This guide systematically compares the available safety and toxicity data for BAM15, FCCP, and DNP.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of BAM15, FCCP, and DNP. It is important to note that direct comparative studies under identical conditions are limited, and data are derived from various preclinical and in vitro models.
| Compound | Test System | Endpoint | Value | Reference |
| BAM15 | MDA-MB-231 cells | IC50 (Cytotoxicity, 24h) | ~500 ng/mL | [1] |
| EO771 cells | IC50 (Cytotoxicity, 24h) | ~500 ng/mL | [1] | |
| FCCP | T47D cells | IC50 (Uncoupling Activity) | 0.51 µM | [2] |
| Rat | Oral Administration (3-day) | Observations included salivation, increased body temperature, and mortality. | [3] | |
| DNP | Rat | Oral LD50 | 30 - 320 mg/kg | [4] |
| Human | Lowest Published Lethal Oral Dose | 4.3 mg/kg | ||
| Human | Toxic Dose | 1 - 3 mg/kg |
Safety and Toxicity Profiles
BAM15
BAM15 is a novel mitochondrial uncoupler that has demonstrated a significantly improved safety profile compared to classical uncouplers in preclinical studies.
Key Safety Features:
-
Selective Mitochondrial Depolarization: BAM15 selectively depolarizes the inner mitochondrial membrane without significantly affecting the plasma membrane potential, which is a common off-target effect of other uncouplers that contributes to cytotoxicity.
-
Lower Cytotoxicity: In vitro studies have consistently shown that BAM15 has lower cytotoxicity compared to compounds like FCCP and DNP.
-
No Hyperthermia: A critical advantage of BAM15 is that it does not appear to induce hyperthermia, a life-threatening side effect of DNP. Mouse studies have shown no change in core body temperature even at effective doses.
-
Favorable Pharmacokinetics: BAM15 has a reported oral bioavailability of 67% and a half-life of 1.7 hours in mice, allowing for better control of exposure.
Observed Side Effects (Preclinical):
-
At very high doses in mice, transient lethargy has been observed. This may be related to rapid shifts in energy metabolism.
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone)
FCCP is a potent mitochondrial uncoupler widely used as a research tool to study mitochondrial function. Its use in vivo is limited due to its toxicity.
Key Toxicity Observations:
-
Plasma Membrane Depolarization: A significant side effect of FCCP is the depolarization of the plasma membrane, which can lead to off-target effects and cellular dysfunction.
-
Cellular Disruption: In vitro studies have shown that FCCP can disrupt cellular microtubules.
-
Alterations in Intracellular Calcium: FCCP can induce a rapid increase in intracellular calcium levels.
-
Inhibition of Respiration at High Concentrations: While FCCP stimulates respiration at optimal concentrations, it can inhibit mitochondrial oxygen consumption at higher concentrations or with prolonged exposure.
DNP (2,4-Dinitrophenol)
DNP was one of the first synthetic mitochondrial uncouplers used for weight loss in the 1930s but was banned due to its severe and often fatal toxicity.
Key Toxicity Profile:
-
Narrow Therapeutic Window: The therapeutic dose of DNP is dangerously close to the toxic and lethal dose, making it extremely risky for human use.
-
Severe Hyperthermia: DNP overdose leads to an uncontrolled increase in body temperature (hyperthermia), which can be fatal.
-
Cardiovascular Effects: Toxicity is characterized by tachycardia (rapid heart rate) and diaphoresis (excessive sweating).
-
Other Severe Side Effects: Reported side effects include nausea, vomiting, abdominal pain, and in the long term, the formation of cataracts.
-
Lethality: The lowest published lethal oral dose in humans is 4.3 mg/kg, with overdose deaths occurring at exposures around 20-50 mg/kg.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by BAM15, FCCP, and DNP.
Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To measure the mitochondrial membrane potential (ΔΨm) in cells treated with mitochondrial uncouplers.
Principle: The JC-1 dye is a cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat the cells with the desired concentrations of BAM15, FCCP, DNP, or a vehicle control for the specified duration. A positive control for depolarization, such as a high concentration of FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes), should be included.
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µg/mL in culture medium). Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate at 37°C for 15-30 minutes in the dark.
-
Washing: After incubation, remove the staining solution and wash the cells with a suitable buffer (e.g., PBS or assay buffer) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Red Fluorescence (J-aggregates): Excitation ~540-585 nm, Emission ~590 nm.
-
Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.
Seahorse XF Mito Tox Assay
Objective: To assess the effect of compounds on mitochondrial respiration and identify potential mitochondrial toxicity.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of cells in real-time. The Mito Tox assay protocol involves the sequential injection of mitochondrial inhibitors and uncouplers to dissect different aspects of mitochondrial function and determine if a test compound inhibits respiration or acts as an uncoupler.
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Compound Treatment: Treat cells with the test compounds (BAM15, FCCP, DNP) at various concentrations for a predetermined period (short-term or long-term exposure).
-
Assay Preparation: The day of the assay, hydrate (B1144303) the sensor cartridge and replace the cell culture medium with Seahorse XF assay medium.
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer. The instrument will perform baseline OCR measurements, followed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
FCCP: An uncoupler that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the test compounds on these parameters is then evaluated to determine the nature and extent of mitochondrial toxicity.
Conclusion
The comparison of BAM15, FCCP, and DNP highlights a clear evolution in the development of mitochondrial uncouplers with improved safety profiles. DNP, while historically significant, possesses an unacceptably high risk of severe toxicity and fatality, making it unsuitable for therapeutic use. FCCP remains a valuable research tool for in vitro studies but also exhibits significant off-target effects and toxicity that limit its in vivo applications. BAM15 emerges as a promising candidate with a wider therapeutic window in preclinical models, demonstrating efficacy in metabolic improvement without the hallmark toxicities of older-generation uncouplers, particularly hyperthermia. Further research and clinical evaluation are necessary to fully establish the safety and therapeutic potential of BAM15 in humans. This guide provides a foundational comparison to aid researchers in selecting the appropriate mitochondrial uncoupler for their studies and in the design of future investigations.
References
A Comparative Guide to BAM15 and its Role in Activating the AMPK Signaling Pathway
Introduction to AMPK and its Activators
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1][2] It is activated during states of low energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes like fatty acid oxidation and glucose uptake while inhibiting anabolic processes.[3][4] Given its central role in metabolism, AMPK has become a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[4]
A variety of pharmacological agents have been identified that can activate AMPK through distinct mechanisms. This guide provides a comparative analysis of BAM15, a novel mitochondrial protonophore, and its role in the AMPK signaling pathway. Its performance and mechanism will be objectively compared with established AMPK activators such as Metformin (B114582), AICAR, and A-769662, supported by experimental data and protocols.
Comparison of AMPK Activation Mechanisms
AMPK activators can be broadly categorized as either indirect, acting by increasing the cellular AMP:ATP ratio, or direct, acting by binding to the AMPK complex itself.
-
BAM15 : Functions as a mitochondrial uncoupler. It dissipates the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which indirectly activates AMPK.
-
Metformin : The most widely prescribed drug for type 2 diabetes, Metformin indirectly activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain. This inhibition similarly reduces ATP production, elevates the AMP:ATP ratio, and triggers AMPK activation.
-
AICAR (Acadesine) : This adenosine (B11128) analog is a cell-permeable compound that, once inside the cell, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribotide). ZMP mimics the effects of AMP, allosterically activating AMPK without altering the cellular AMP:ATP ratio. However, it is known to have some AMPK-independent effects.
-
A-769662 : This compound is a direct, allosteric activator of AMPK. It activates AMPK by binding to the β1 subunit of the AMPK heterotrimer and inhibiting the dephosphorylation of the critical threonine 172 residue on the α-catalytic subunit.
Quantitative Data and Performance Comparison
Direct quantitative comparisons of potency can vary significantly based on the cell type and experimental conditions. However, studies provide valuable insights into the relative efficacy of these compounds. BAM15 has been shown to potently activate AMPK in vascular smooth muscle cells, with a stronger effect than metformin and AICAR under the tested conditions.
| Compound | Mechanism of Action | Potency / Efficacy | Key Downstream Effects & Notes |
| BAM15 | Mitochondrial Uncoupler (Indirect Activator) | Potently activates AMPK; efficacy shown to be stronger than metformin and AICAR in specific cell types. | Protects against diet-induced obesity, improves glycemic control, enhances insulin (B600854) action, and stimulates nutrient uptake. Lower cytotoxicity compared to other uncouplers. |
| Metformin | Mitochondrial Complex I Inhibitor (Indirect Activator) | Activates AMPK in hepatocytes and skeletal muscle. Effects are dose and time-dependent. | Decreases hepatic glucose production, increases muscle glucose uptake, and reduces expression of lipogenic enzymes. |
| AICAR | AMP Mimic (Direct Activator) | Widely used experimental activator. Effective at activating AMPK and downstream targets like ACC. | Increases glucose uptake and fatty acid oxidation. Known to have AMPK-independent effects, requiring careful interpretation of results. |
| A-769662 | Direct Allosteric Activator | Potent, direct activator with an EC50 of 0.8 µM in cell-free assays. Selectively targets β1-containing AMPK complexes. | Inhibits fatty acid synthesis in hepatocytes (IC50 = 3.2 µM). May have off-target effects, including inhibition of the 26S proteasome at higher concentrations. |
Experimental Protocols: Validation of AMPK Activation
The most common method to validate AMPK activation is to measure the phosphorylation of the AMPKα subunit at the threonine 172 (Thr172) residue and the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (Ser79).
Key Experiment: Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79)
This protocol outlines the general steps to assess the activation state of AMPK in cultured cells following treatment with an activator.
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, primary hepatocytes, or A10 vascular smooth muscle cells) at an appropriate density.
-
Allow cells to adhere and grow to the desired confluency.
-
Starve cells in serum-free media for a defined period (e.g., 2-4 hours) to establish a basal state.
-
Treat cells with the desired concentrations of BAM15 or other AMPK activators for the specified duration (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction (Lysis):
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane thoroughly and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.
-
Conclusion
BAM15 represents a promising pharmacological tool for activating the AMPK signaling pathway. Its mechanism as a mitochondrial uncoupler places it in the category of indirect AMPK activators, similar to metformin, by modulating the cell's energy status. Preclinical data suggests it is a potent activator, potentially more so than established compounds like metformin and AICAR in certain contexts, and possesses a favorable safety profile with lower cytotoxicity than older-generation uncouplers.
In contrast, direct activators like A-769662 offer a different modality of action that is independent of cellular energy levels, providing a valuable alternative for research. For researchers, scientists, and drug developers, the choice of an AMPK activator depends on the specific research question or therapeutic goal. BAM15's unique profile as a well-tolerated mitochondrial uncoupler makes it a compelling candidate for further investigation in the treatment of obesity and related metabolic disorders.
References
- 1. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 2. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BAM15 and Rosiglitazone on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two therapeutic agents, BAM15 and rosiglitazone (B1679542), and their respective impacts on insulin (B600854) sensitivity. By examining their distinct mechanisms of action and presenting supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals in the field of metabolic diseases.
At a Glance: BAM15 vs. Rosiglitazone
| Feature | BAM15 | Rosiglitazone |
| Mechanism of Action | Mitochondrial protonophore uncoupler | Peroxisome proliferator-activated receptor gamma (PPARγ) agonist |
| Primary Effect | Increases energy expenditure and activates AMPK | Regulates transcription of insulin-responsive genes |
| Effect on Body Weight | Promotes weight loss and reduces fat accumulation[1][2] | Associated with weight gain and fluid retention[3][4] |
| Tissue Specificity | Targets lipid-rich tissues[5] | Acts on adipose tissue, skeletal muscle, and liver |
| Glucose Homeostasis | Improves glycemic control and reverses insulin resistance | Improves glycemic control in type 2 diabetes |
Unveiling the Mechanisms: How They Work
BAM15: A Novel Mitochondrial Uncoupler
BAM15 functions as a mitochondrial protonophore, a small molecule that transports protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis. This process dissipates the proton gradient, leading to an increase in mitochondrial respiration and overall energy expenditure. A key downstream effect of BAM15-mediated mitochondrial uncoupling is the sustained activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in enhancing insulin action, stimulating glucose and fatty acid uptake, and promoting fatty acid oxidation.
Rosiglitazone: A Classic PPARγ Agonist
Rosiglitazone, a member of the thiazolidinedione class of drugs, acts as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor. Upon activation by rosiglitazone, PPARγ regulates the transcription of a suite of genes involved in glucose and lipid metabolism in key insulin target tissues such as adipose tissue, skeletal muscle, and the liver. This genetic reprogramming leads to enhanced tissue sensitivity to insulin. Specifically, rosiglitazone has been shown to increase the expression of the GLUT4 glucose transporter, facilitating glucose uptake into muscle cells.
Head-to-Head: Performance on Insulin Sensitivity
A direct comparative study in female db/db mice, a model of severe metabolic disease, provides valuable insights into the differential effects of BAM15 and rosiglitazone.
| Parameter | BAM15 | Rosiglitazone | Semaglutide | Calorie Restriction (CR) | NEN |
| Glucose Tolerance | Improved | Improved | Improved | Less Improvement | Less Improvement |
| Body Weight | Improved (Superior) | Less Improvement | Less Improvement | Improved (Superior) | Less Improvement |
| Liver Steatosis | Improved (Superior) | Less Improvement | Less Improvement | Improved (Superior) | Less Improvement |
| Hypertriglyceridemia | Efficacious | Efficacious | Efficacious | Efficacious | No significant effect |
Data sourced from a head-to-head comparison study in female db/db mice.
These findings highlight that while both BAM15 and rosiglitazone effectively improve glucose tolerance, BAM15 demonstrates superior efficacy in reducing body weight and liver fat, comparable to the effects of calorie restriction.
Experimental Corner: Protocols and Methodologies
In Vivo Assessment of Insulin Sensitivity
Hyperinsulinemic-Euglycemic Clamp: This gold-standard technique is used to assess whole-body insulin sensitivity.
-
Animal Preparation: Mice are typically fasted overnight. Anesthesia is administered, and catheters are inserted into the jugular vein for infusions and the carotid artery for blood sampling.
-
Procedure: A continuous infusion of human insulin is initiated at a constant rate. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Intraperitoneal Glucose Tolerance Test (IPGTT): This test evaluates the ability of an organism to clear a glucose load.
-
Procedure: Following a fasting period, mice are administered an intraperitoneal injection of a glucose solution. Blood glucose levels are then measured at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated. A smaller AUC indicates better glucose tolerance.
In Vitro Assessment of Glucose Uptake
Radio-labeled Glucose Uptake Assay in C2C12 Myotubes: This assay measures the direct effect of compounds on glucose transport into muscle cells.
-
Cell Culture: C2C12 myoblasts are differentiated into myotubes.
-
Treatment: Myotubes are treated with BAM15 or a vehicle control for a specified period.
-
Glucose Uptake Measurement: Cells are incubated with a solution containing radio-labeled glucose (e.g., [3H]-2-deoxyglucose). After incubation, the cells are washed and lysed, and the intracellular radioactivity is measured using a scintillation counter. Increased radioactivity indicates higher glucose uptake.
Visualizing the Pathways
To better understand the molecular cascades initiated by BAM15 and rosiglitazone, the following diagrams illustrate their respective signaling pathways.
Caption: BAM15 Signaling Pathway.
Caption: Rosiglitazone Signaling Pathway.
Conclusion
BAM15 and rosiglitazone represent two distinct therapeutic strategies for improving insulin sensitivity. BAM15, through its novel mechanism of mitochondrial uncoupling and subsequent AMPK activation, not only enhances glycemic control but also promotes a favorable metabolic profile characterized by weight loss and reduced hepatic steatosis. Rosiglitazone, a well-established PPARγ agonist, effectively improves insulin sensitivity by modulating gene expression but is associated with undesirable side effects such as weight gain. The head-to-head comparison data suggest that for a multifaceted approach to treating metabolic diseases, particularly those accompanied by obesity and fatty liver disease, BAM15 holds significant promise. Further research is warranted to fully elucidate the long-term efficacy and safety of BAM15 in clinical settings.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medindia.net [medindia.net]
- 4. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Safety Operating Guide
BAM 15 proper disposal procedures
Proper disposal of the chemical compound BAM 15 is crucial for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safety measures to prevent exposure and contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Protective Clothing: Use impervious clothing to prevent skin contact.[1][2]
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator is required.
Handling and Storage:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. The recommended storage temperature for the powder is -20°C.
This compound Disposal Plan
Disposal of this compound and associated waste must be conducted in compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, flasks), and personal protective equipment.
-
Do not mix this compound waste with other chemical waste unless specifically permitted by your institution's hazardous waste program.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and compatible waste container.
-
The container must be kept tightly closed except when adding waste.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: N5,N6-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine (this compound).
-
-
Consult Regulations and Institutional Protocols:
-
Review your institution's specific chemical hygiene and waste disposal plans.
-
The disposal of chemical waste is governed by regulations that can vary significantly. Always adhere to the most stringent applicable guidelines.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the complete chemical name and any other required information.
-
Accidental Release and Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area.
-
Ensure Adequate Ventilation: Increase ventilation in the area of the spill.
-
Wear Appropriate PPE: Before attempting cleanup, don the full personal protective equipment listed above.
-
Contain the Spill: Prevent the spill from spreading and from entering drains or water courses.
-
Absorb and Collect:
-
For liquid spills, absorb the solution with an inert, finely-powdered, liquid-binding material such as diatomite or a universal binder.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.
-
Dispose of Cleanup Materials: Collect all contaminated absorbent materials and cleaning supplies in a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.
Quantitative Disposal Data
The available safety data sheets do not provide specific quantitative limits for the disposal of this compound. The primary directive is to adhere to all relevant governmental regulations.
| Parameter | Value | Source |
| Aquatic Toxicity | May cause long lasting harmful effects to aquatic life. | Cayman Chemical SDS |
| Water Hazard Class | Class 1 (Self-assessment): slightly hazardous for water. | Cayman Chemical SDS |
| Disposal Regulations | Must be disposed of in accordance with federal, state, and local regulations. | MedChemExpress SDS, Sigma-Aldrich SDS |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling BAM 15
Essential Safety and Handling Guide for BAM 15
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for the mitochondrial uncoupler this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Classification
While some safety data sheets (SDS) classify this compound as non-hazardous, others provide more stringent classifications.[1] To ensure maximum safety, it is prudent to handle this compound according to the most conservative hazard assessment. One supplier has classified the substance with the following hazards:
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity, Repeated Exposure | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Long-Term | H410 | Very toxic to aquatic life with long lasting effects. |
| Data sourced from a supplier Safety Data Sheet.[2] |
Another source also indicates it may cause long-lasting harmful effects to aquatic life (H413).[3][4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound.[1]
| Body Part | Required PPE |
| Eyes | ANSI Z87.1 approved safety goggles or safety glasses with side shields to protect against dust and splashes. |
| Hands | Appropriate chemical-resistant gloves (e.g., nitrile). |
| Body | A lab coat or other suitable protective clothing to prevent skin exposure. |
| Respiratory | A suitable respirator should be used if a risk assessment deems it necessary, such as when handling large quantities or if dust cannot be controlled. Work should ideally be conducted in a fume hood. |
Chemical Properties and Storage
| Property | Data |
| Chemical Name | N5,N6-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine |
| Appearance | Powder, Bright yellow solid |
| Molecular Formula | C₁₆H₁₀F₂N₆O |
| Molecular Weight | ~340.3 g/mol |
| Storage | Store at -20°C, protected from light, in a tightly sealed and properly labeled container. |
| Solubility | Soluble in DMSO (conflicting reports of 16.67 to 68 mg/mL) and DMF (20 mg/mL). Insoluble in water and sparingly soluble in ethanol. Sonication is recommended to aid dissolution. |
Operational Plan: Handling and Disposal
Step 1: Preparation and Engineering Controls
-
Risk Assessment : Before beginning work, perform a risk assessment specific to the quantity and manner of use for your experiment.
-
Work Area : Whenever possible, handle the solid form of this compound within a chemical fume hood to control potential dust inhalation. Ensure the work area is clean and uncluttered.
-
Don PPE : Put on all required PPE as detailed in the table above.
Step 2: Weighing and Reconstitution
-
Handling Solid : this compound is a powder. Avoid creating and breathing dust.
-
Weighing : Carefully weigh the required amount of this compound on a calibrated balance, preferably within the fume hood.
-
Reconstitution : Add the appropriate solvent (e.g., DMSO) to the solid. As noted, sonication may be required to fully dissolve the compound. For in vivo formulations, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Step 3: Experimental Use
-
Cell-Based Assays : When adding this compound to cell cultures, ensure the final concentration of DMSO does not exceed a level that would impact the cells (typically ≤0.1%).
-
Animal Studies : For in vivo use, administer the prepared solution according to your approved animal protocol.
-
Avoid Exposure : Handle all solutions containing this compound with care to avoid skin/eye contact and aerosol generation.
Step 4: Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with running water for at least 15 minutes, holding eyelids open. Consult a physician if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Step 5: Spill and Disposal Plan
-
Accidental Spills :
-
Ensure adequate ventilation and wear full PPE.
-
Prevent the spill from entering drains or waterways.
-
For solid spills, pick up the material mechanically.
-
For liquid spills, absorb with an inert material (e.g., diatomite).
-
Place all contaminated material into a suitable, sealed container for disposal.
-
-
Waste Disposal :
-
Dispose of all waste containing this compound (including empty containers, contaminated PPE, and experimental waste) in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.
-
Step 6: Post-Handling
-
Decontaminate : Clean the work area and any equipment used.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene : Wash hands thoroughly after handling the compound.
This compound Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
